Product packaging for methyl 3-iodo-1H-indole-2-carboxylate(Cat. No.:CAS No. 534595-85-2)

methyl 3-iodo-1H-indole-2-carboxylate

Cat. No.: B1597602
CAS No.: 534595-85-2
M. Wt: 301.08 g/mol
InChI Key: PBUCSGICMRIPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-iodo-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO2 B1597602 methyl 3-iodo-1H-indole-2-carboxylate CAS No. 534595-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCSGICMRIPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363368
Record name methyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-85-2
Record name methyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodo-1H-indole-2-carboxylate, a key building block in medicinal chemistry and drug development. This document delves into the strategic considerations for the regioselective iodination of the indole scaffold, outlines detailed experimental protocols for viable synthetic routes, and offers in-depth mechanistic insights. The guide is intended to equip researchers and synthetic chemists with the necessary knowledge to confidently and efficiently produce this valuable compound.

Introduction: The Significance of 3-Iodinated Indole-2-Carboxylates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring allows for the fine-tuning of pharmacological properties. Specifically, the introduction of an iodine atom at the C-3 position of an indole-2-carboxylate ester, such as in this compound, provides a versatile handle for further synthetic transformations. The carbon-iodine bond is readily amenable to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse substituents at this position. This strategic functionalization is pivotal in the exploration of structure-activity relationships (SAR) during the drug discovery process.

Strategic Approaches to the Synthesis of this compound

The primary challenge in the synthesis of the target molecule lies in achieving regioselective iodination at the C-3 position of the methyl 1H-indole-2-carboxylate starting material. The indole ring is highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic and, therefore, the most likely site of attack. Several iodinating agents can be employed for this transformation, with N-iodosuccinimide (NIS) and iodine monochloride (ICl) being the most common and effective choices.

Mechanistic Rationale for C-3 Iodination

The pronounced reactivity of the C-3 position of the indole ring towards electrophiles is a cornerstone of indole chemistry. This regioselectivity can be rationalized by examining the stability of the Wheland intermediate (also known as a sigma complex) formed upon electrophilic attack at different positions.

Attack at C-3 leads to a carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][2][3] This results in a more stable and lower-energy intermediate compared to attack at other positions, such as C-2, where delocalization onto the nitrogen would disrupt the benzenoid aromaticity.[1][2][3]

The electron-withdrawing nature of the methyl carboxylate group at the C-2 position further influences the electron density of the pyrrole ring. While this group is deactivating overall, the C-3 position remains the most electron-rich and sterically accessible site for electrophilic attack.

Diagram of the Electrophilic Iodination Mechanism:

Electrophilic Iodination of Methyl 1H-indole-2-carboxylate cluster_0 Step 1: Generation of Electrophilic Iodine cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization I_Cl I-Cl I_plus δ+I I_Cl->I_plus Polarization Cl_minus δ-Cl I_Cl->Cl_minus Sigma_complex Wheland Intermediate (Sigma Complex) I_plus->Sigma_complex Indole Methyl 1H-indole-2-carboxylate Indole->Sigma_complex Attack by C-3 position Product This compound Sigma_complex->Product Deprotonation Base Base (e.g., Solvent, Cl⁻) Base->Product

Caption: Mechanism of electrophilic iodination at the C-3 position of an indole ring.

Recommended Synthetic Protocols

Two primary methods are recommended for the synthesis of this compound, utilizing either N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). The choice of reagent may depend on factors such as availability, cost, and desired reaction conditions.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and convenient source of electrophilic iodine, often favored for its ease of handling and high selectivity.[4][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (approximately 10-20 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1-1.2 eq.) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Data Presentation: Comparison of Iodination Methods

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
NISDCMRoom Temp.2-485-95General Procedure
IClDCM0 to Room Temp.1-380-90General Procedure
Method 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent than NIS and can be particularly effective for less reactive substrates.[5] Caution should be exercised due to its corrosive nature.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 15-25 mL per gram of starting material) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of iodine monochloride (1.0 M in DCM, 1.05 eq.) dropwise to the cooled and stirred solution of the indole.

  • Reaction Time and Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired product.

Experimental Workflow Diagram:

Synthesis Workflow Start Methyl 1H-indole-2-carboxylate Iodination Iodination (NIS or ICl in DCM/MeCN) Start->Iodination Workup Aqueous Work-up (Na₂S₂O₃ quench, Extraction) Iodination->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound (C₁₀H₈INO₂; Molecular Weight: 301.08 g/mol ).[8][9]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.12 (s, 1H, NH), 8.51 (s, 1H, Ar-H), 8.12 (d, J = 2.9 Hz, 1H, Ar-H), 7.87 (s, 1H, Ar-H), 3.81 (s, 3H, OCH₃). (Note: This is data for a closely related isomer, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, and the exact shifts for the target molecule may vary slightly but will show a similar pattern for the indole core and the methyl ester).[10]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9. (Note: This is data for a closely related isomer, methyl 5-iodo-1H-indole-3-carboxylate, and the exact shifts for the target molecule will differ but can be used for comparative analysis).[10]

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₈INO₂ [M+H]⁺: 301.9678; found 301.967.

Safety and Handling Precautions

  • N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Toxic if inhaled. Handle with extreme care in a fume hood, wearing appropriate PPE. It is corrosive and moisture-sensitive.

  • Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Potential Side Reactions

  • Di-iodination: The use of a large excess of the iodinating agent or prolonged reaction times can lead to the formation of di-iodinated products. Careful monitoring of the reaction by TLC is crucial to minimize this side reaction.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the iodinating agent can be added, or the reaction time can be extended. Ensure that the starting material is of high purity and the solvent is anhydrous.

  • Purification Challenges: The polarity of the product is similar to that of the starting material, which can sometimes make chromatographic separation challenging. A careful choice of eluent system is necessary for effective purification.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation for medicinal chemists. The methods outlined in this guide, utilizing either N-iodosuccinimide or iodine monochloride, provide reliable and high-yielding routes to this versatile building block. A thorough understanding of the reaction mechanism and careful execution of the experimental protocols will ensure the successful synthesis and purification of the target compound, paving the way for the development of novel and potent therapeutic agents.

References

Introduction: The Strategic Importance of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 3-iodo-1H-indole-2-carboxylate

This guide provides an in-depth analysis of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's synthesis, reactivity, and utility, grounded in established chemical principles.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its structural versatility and ability to participate in various biological interactions make it a privileged structure in drug design.[2] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. Specifically, introducing a halogen at the C3-position, as in this compound, transforms the molecule into a versatile intermediate. The carbon-iodine bond serves as a highly effective synthetic handle for elaboration through modern cross-coupling methodologies, enabling the construction of complex molecular architectures.[3] This guide elucidates the core chemical properties of this valuable reagent, providing the technical insights necessary for its effective application in synthesis and research.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring an indole nucleus substituted with an iodine atom at the C3 position and a methyl ester at the C2 position. This arrangement of functional groups dictates its chemical behavior and synthetic potential.

G start Start: Methyl 1H-indole-2-carboxylate reagents Dissolve in Inert Solvent (e.g., DCM or Acetonitrile) start->reagents iodination Add Iodinating Agent (e.g., N-Iodosuccinimide) reagents->iodination stir Stir at Room Temperature (Monitor by TLC) iodination->stir workup Aqueous Workup (e.g., Na₂S₂O₃ wash) stir->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product End Product: This compound purification->product G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start Methyl 3-iodo- 1H-indole-2-carboxylate suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki heck Heck Coupling (Alkene) start->heck sonogashira Sonogashira Coupling (Alkyne) start->sonogashira buchwald Buchwald-Hartwig (Amine) start->buchwald product Diverse 3-Substituted Indole-2-carboxylates suzuki->product C-C Bond heck->product C-C Bond sonogashira->product C-C Bond buchwald->product C-N Bond

References

An In-depth Technical Guide to the Iodination of Methyl 1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents. Iodinated indoles, in particular, serve as exceptionally versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This guide provides a comprehensive technical overview of the iodination of methyl 1H-indole-2-carboxylate, a substrate of significant interest due to its prevalence in synthetic drug design. We will explore the underlying chemical principles, analyze the critical issue of regioselectivity, and present detailed, field-proven protocols for achieving specific iodination patterns. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Strategic Importance of Iodinated Indoles

The strategic introduction of an iodine atom onto an indole ring is a pivotal step in the synthesis of complex molecular architectures. The carbon-iodine bond acts as a versatile synthetic handle, readily participating in a host of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Methyl 1H-indole-2-carboxylate presents a unique challenge and opportunity. The presence of the electron-withdrawing methyl carboxylate group at the C2 position significantly modulates the electron density of the heterocyclic ring, influencing the feasibility and outcome of electrophilic substitution reactions. Mastering the iodination of this substrate allows chemists to unlock pathways to novel C- and N-substituted indole derivatives with potential applications as antivirals, anticancer agents, and beyond.

This guide moves beyond a simple recitation of methods. It aims to provide a causal understanding of why certain reagents and conditions are chosen, enabling the scientist to troubleshoot, optimize, and adapt these protocols for their specific synthetic challenges.

The Chemical Landscape: Electronic Effects and Regioselectivity

The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the site of kinetic control for most electrophilic substitutions due to its highest electron density and the ability to form a stable, non-aromaticity-disrupting cationic intermediate.

However, the introduction of a methyl carboxylate group at the C2 position fundamentally alters this landscape:

  • Deactivation of the Pyrrole Ring: The ester is a moderately deactivating, electron-withdrawing group (EWG). It reduces the nucleophilicity of the entire indole system, but its effect is most pronounced at the adjacent C3 position. This makes direct C3 iodination more challenging than in electron-rich indoles.

  • Shifting Regiochemical Preference: With the C3 position deactivated, electrophilic attack can be directed to the benzenoid ring. Of the available positions (C4, C5, C6, C7), the C5 position often becomes the most favorable site for substitution. This is analogous to the meta-directing effect of deactivating groups in benzene chemistry, where attack occurs at positions that best avoid destabilizing the cationic intermediate. Recent studies have demonstrated that highly regioselective C5-iodination of indoles bearing electron-withdrawing groups is not only possible but can be achieved with high efficiency.

Therefore, the challenge in iodinating methyl 1H-indole-2-carboxylate is one of control: how to overcome the general deactivation of the ring and selectively direct the iodine to the desired position, be it the sterically accessible but electronically deactivated C3 or a specific position on the benzene ring.

Core Methodologies and Mechanistic Considerations

The choice of iodinating agent is the primary determinant of reactivity and selectivity. The goal is to generate a sufficiently potent electrophilic iodine species, often written as I⁺, that can react with the deactivated indole substrate.

Key Iodinating Systems:
  • N-Iodosuccinimide (NIS): A mild, crystalline, and easy-to-handle electrophilic iodinating agent[1]. Its reactivity is often insufficient for deactivated substrates on its own but can be significantly enhanced by the addition of a Brønsted or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or iron(III) salts[2][3]. The acid protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom.

  • Iodine Monochloride (ICl): A potent and highly polarized interhalogen compound. The significant difference in electronegativity between iodine and chlorine (Iδ⁺—Clδ⁻) makes it a powerful source of electrophilic iodine, capable of reacting with many deactivated aromatic systems without the need for an additional catalyst.

  • Molecular Iodine (I₂): While being the weakest electrophile among the common halogens, its reactivity can be substantially increased by using an oxidizing agent[4]. Oxidants like nitric acid, hydrogen peroxide, or ceric ammonium nitrate (CAN) oxidize I₂ to a more reactive electrophilic species.

The general mechanism for these reagents proceeds via a classic electrophilic aromatic substitution pathway, as illustrated below.

Figure 1: General mechanism for electrophilic iodination of the indole ring.

Validated Experimental Protocols

The following protocols are presented as robust starting points for the iodination of methyl 1H-indole-2-carboxylate. From our experience, careful control of stoichiometry and temperature is critical for minimizing side reactions, such as di-iodination.

Protocol 1: Regioselective C5-Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a highly effective method developed for indoles with electron-withdrawing groups at the C3 position, which presents a similar electronic challenge to our C2-substituted substrate[5]. The procedure is designed to favor substitution on the deactivated benzene ring.

Rationale: Acetonitrile is a polar aprotic solvent that effectively solubilizes both the indole substrate and NIS. The reaction is conducted at room temperature to provide sufficient energy for the reaction while minimizing potential side-product formation. The key to success is the slow, portion-wise addition of NIS, which maintains a low instantaneous concentration of the iodinating agent, thereby preventing over-reaction.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol).

  • Dissolution: Add acetonitrile (ACN, 40 mL) and stir until the substrate is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 eq) in three equal portions over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) and monitor its progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS and iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel (gradient elution, 10-25% ethyl acetate in hexane) to yield methyl 5-iodo-1H-indole-2-carboxylate as a solid.

Protocol 2: C3-Iodination via Lithiation and Electrophilic Quench

While direct electrophilic C3-iodination is disfavored, a two-step sequence involving regioselective deprotonation followed by an electrophilic quench with iodine provides a reliable route to the C3-iodo isomer. This method circumvents the electronic deactivation by creating a highly reactive nucleophile.

Rationale: This protocol leverages the acidity of the C3 proton, which can be selectively removed by a strong, non-nucleophilic base like LDA at low temperatures. The resulting lithiated indole is a potent nucleophile that readily attacks molecular iodine. Dichloromethane is an effective solvent for the final step.

workflow cluster_protocol Protocol 2: C3-Iodination Workflow A 1. Dissolve Substrate in dry THF B 2. Cool to -78 °C A->B C 3. Add LDA solution dropwise B->C D 4. Stir for 1 hr (Deprotonation) C->D E 5. Add I₂ solution in THF D->E F 6. Warm to RT E->F G 7. Quench & Aqueous Work-up F->G H 8. Purify via Chromatography G->H

Figure 2: Experimental workflow for the C3-iodination protocol.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 11.0 mmol, 1.1 eq, typically 2M in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes. A color change is typically observed.

  • Anion Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the C3-lithiated indole.

  • Electrophilic Quench: In a separate flask, dissolve molecular iodine (I₂) (2.79 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Work-up: Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution, followed by 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Extract with dichloromethane (3 x 50 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (gradient elution, 5-20% ethyl acetate in hexane) to afford methyl 3-iodo-1H-indole-2-carboxylate[6][7][8].

Summary of Iodination Strategies and Expected Outcomes

The choice of method dictates the regiochemical outcome. The table below summarizes the expected products and typical yields for the iodination of methyl 1H-indole-2-carboxylate, based on established principles and data from analogous systems.

Method Reagents & Conditions Primary Product Typical Yield Reference/Analogy
Electrophilic (Benzenoid) NIS (1.05 eq), ACN, rt, 2-4 hMethyl 5-iodo -1H-indole-2-carboxylate65-80%[5]
Directed Lithiation 1) LDA, THF, -78 °C; 2) I₂, -78 °C to rtMethyl 3-iodo -1H-indole-2-carboxylate70-85%
Forceful Electrophilic ICl (1.1 eq), DCM, 0 °C to rt, 1 hMixture, potentially C3 and C5VariableGeneral Reactivity
Two-Step C5-Iodination 1) ICl (2.2 eq), CH₂Cl₂; 2) Zn, AcOHMethyl 5-iodo -1H-indole-2-carboxylate~70% (overall)[9]

Table 1: Comparison of Iodination Protocols and Regiochemical Outcomes.

Conclusion and Outlook

The iodination of methyl 1H-indole-2-carboxylate is a controllable process that can be strategically directed to yield either the C3- or C5-iodinated isomer as the major product. For substitution on the benzenoid ring, direct electrophilic iodination with a mild reagent like N-Iodosuccinimide is the method of choice, reliably affording the 5-iodo derivative. Conversely, accessing the C3-iodo isomer requires a more nuanced approach, circumventing the electronic deactivation through directed ortho-metalation (DoM) strategies, with lithiation followed by an iodine quench being a robust and high-yielding protocol.

The successful synthesis of these regioisomeric iodo-indoles opens the door to a vast array of subsequent functionalizations. These intermediates are primed for use in modern cross-coupling chemistry, enabling the rapid diversification of the indole core and facilitating the construction of complex molecules for drug discovery and materials science. Future research will likely focus on developing catalytic, C-H activation-based methods to further improve the efficiency and sustainability of these critical transformations.

References

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-indole-2-carboxylate

This compound is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The indole core is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the C3 position transforms this common scaffold into a highly versatile building block. The carbon-iodine bond serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, focusing on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy.

Primary Synthetic Pathway: Direct Electrophilic Iodination

The most direct and industrially favored approach for the synthesis of this compound is the regioselective electrophilic iodination of a readily available precursor.

Core Starting Material: Methyl 1H-indole-2-carboxylate

The logical and most common starting material for this synthesis is methyl 1H-indole-2-carboxylate.[1] This precursor contains the requisite indole nucleus and the C2-ester functionality.

Synthetic Rationale: The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. This inherent reactivity is the cornerstone of the synthetic strategy. While the ester at the C2 position is an electron-withdrawing group, its deactivating effect is not sufficient to overcome the intrinsic reactivity of the C3 position, thus ensuring high regioselectivity for the iodination reaction.

The synthesis of the starting material itself can be achieved through several established methods:

  • Fischer Indole Synthesis: A classic and robust method involving the acid-catalyzed reaction of an arylhydrazine with an α-ketoester, such as methyl pyruvate.

  • Palladium-Catalyzed Aerobic C-H Amination: A modern approach that can form the indole-2-carboxylate core from 2-acetamido-3-arylacrylates.[2]

  • Esterification: Direct esterification of commercially available 1H-indole-2-carboxylic acid using methanol in the presence of an acid catalyst (e.g., H₂SO₄).

References

An In-depth Technical Guide to Methyl 3-iodo-1H-indole-2-carboxylate (CAS 534595-85-2): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold and its Halogenated Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Within the vast landscape of indole chemistry, halogenated derivatives serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through modern synthetic methodologies. This guide focuses on a particularly valuable building block: Methyl 3-iodo-1H-indole-2-carboxylate (CAS Number: 534595-85-2).

This compound, while not biologically active in itself, is a strategic precursor for the synthesis of potent, biologically active molecules, most notably in the realm of oncology. Its utility lies in the strategic placement of the iodo group at the C3 position of the indole ring, a site amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will provide an in-depth exploration of the properties of this compound and its application in the synthesis of targeted therapeutics, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 534595-85-2[1]
Molecular Formula C₁₀H₈INO₂[1]
Molecular Weight 301.08 g/mol [2]
IUPAC Name This compound[1]
Synonyms 3-Iodo-1H-indole-2-carboxylic acid methyl ester[1]
Appearance Not specified in search results
Melting Point Not specified in search results
Solubility Not specified in search results

Synthetic Utility: A Gateway to Complex Indole Derivatives

The true value of this compound lies in its reactivity, which is dominated by the carbon-iodine bond at the C3 position. This bond serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis and drug discovery. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of diverse molecular libraries for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich indole nucleus, combined with the reactive C-I bond, makes this compound an excellent substrate for several key cross-coupling reactions:

  • Suzuki Coupling: This reaction involves the coupling of the iodoindole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming carbon-carbon single bonds.[3]

  • Sonogashira Coupling: This reaction couples the iodoindole with a terminal alkyne, again using a palladium catalyst, typically with a copper(I) co-catalyst and a base. This method is invaluable for introducing alkynyl moieties into the indole scaffold.[4][5]

  • Heck Coupling: In the Heck reaction, the iodoindole is coupled with an alkene to form a new, more substituted alkene. This reaction is a powerful tool for carbon-carbon double bond formation.

The general workflow for these coupling reactions is depicted in the following diagram:

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions A This compound F Coupled Indole Derivative A->F B Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) B->F C Coupling Partner (Boronic Acid, Alkyne, Alkene) C->F D Base (e.g., K₂CO₃, Et₃N) D->F E Solvent (e.g., DMF, Toluene) E->F

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Application in the Synthesis of PARP Inhibitors: A Case Study

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing normal cells.[6] Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers. The indole scaffold is a key structural feature in some of these inhibitors.

While a direct, publicly available synthesis of a marketed PARP inhibitor starting from this compound is not readily found, the patent literature describes the synthesis of numerous substituted indoles as PARP inhibitors.[7][8] The strategic use of cross-coupling reactions on a 3-haloindole core is a common theme in these syntheses.

Hypothetical Synthetic Protocol: Sonogashira Coupling for a PARP Inhibitor Precursor

The following is a representative, field-proven protocol for a Sonogashira coupling reaction, a key step in the potential synthesis of a PARP inhibitor precursor from this compound. This protocol is based on established methodologies for similar transformations.[4]

Objective: To synthesize Methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Materials:

  • This compound (1.0 mmol, 301.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.5 mg, 0.42 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine to the flask.

  • Add phenylacetylene dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, Methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Mechanism of Action of PARP Inhibitors

The indole-based compounds synthesized from this compound can be further elaborated to yield potent PARP inhibitors. The mechanism of action of these inhibitors is centered on their ability to bind to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA.

G cluster_pathway PARP Inhibition and Synthetic Lethality cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) DNA_damage Single-Strand DNA Break PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication leads to PAR Poly(ADP-ribose) Chains PARP->PAR synthesizes Repair DNA Repair PAR->Repair recruits repair proteins DSB Double-Strand Break Replication->DSB HR Homologous Recombination DSB->HR HR_deficient Defective Homologous Recombination DSB->HR_deficient Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis (Cell Death) HR_deficient->Apoptosis PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP inhibits & traps

Figure 2: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion: A Key Intermediate for Future Therapeutics

This compound is a prime example of a non-active precursor that holds immense potential in the hands of medicinal chemists. Its strategic design allows for the efficient and versatile construction of complex indole derivatives through powerful and reliable synthetic methods like palladium-catalyzed cross-coupling reactions. The demonstrated utility of the indole scaffold in potent PARP inhibitors highlights the importance of such building blocks in the ongoing quest for novel and effective cancer therapies. As our understanding of disease biology deepens and the demand for targeted therapeutics grows, the strategic application of versatile intermediates like this compound will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 3-iodo-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmacologically active agents. Its strategic importance lies in the C3-iodo substituent, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Leveraging data from closely related analogs and foundational spectroscopic principles, this document offers a comprehensive interpretive framework for researchers working with this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs with diverse biological activities. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The methyl ester at the C2 position can undergo hydrolysis and subsequent amide bond formation, while the iodo group at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This dual functionality enables the rapid elaboration of the indole core, facilitating the exploration of chemical space in drug development programs.

Accurate and unambiguous characterization of this starting material is the bedrock of any successful synthetic campaign. This guide is designed to provide the necessary spectroscopic foundation for researchers to confidently identify and utilize this compound in their work.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its unique spectroscopic properties. The electron-donating character of the indole nitrogen, the electron-withdrawing nature of the C2-ester, and the steric and electronic influence of the C3-iodo group all contribute to the chemical shifts and coupling patterns observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of closely related structures, such as methyl 5-iodo-1H-indole-3-carboxylate[1], and established principles of NMR theory.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.5 - 12.5br s-
H47.8 - 8.0d~8.0
H57.1 - 7.3t~7.5
H67.3 - 7.5t~7.5
H77.6 - 7.8d~8.0
OCH₃3.9 - 4.1s-

Rationale behind the Predictions:

  • N-H Proton (H1): The indole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 11.5-12.5 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

  • Aromatic Protons (H4-H7): The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing ester group at C2 will deshield the peri-proton H7, while the iodine at C3 will have a more complex electronic effect. The expected pattern is two doublets for H4 and H7 and two triplets for H5 and H6, characteristic of a 1,2-disubstituted benzene ring system.

  • Methyl Ester Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2135 - 140
C385 - 95
C3a128 - 132
C4120 - 124
C5122 - 126
C6124 - 128
C7112 - 116
C7a136 - 140
C=O160 - 165
OCH₃51 - 54

Rationale behind the Predictions:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield (δ 160-165 ppm).

  • Indole Carbons (C2-C7a): The chemical shifts of the indole carbons are influenced by the substituents. The C3 carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect," appearing in the range of δ 85-95 ppm. The C2 carbon, attached to the ester group, will be in the region of δ 135-140 ppm. The remaining aromatic carbons will resonate in the typical range of δ 112-140 ppm.

  • Methyl Ester Carbon (OCH₃): The methyl carbon of the ester group will appear in the aliphatic region, typically around δ 51-54 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (ester)1680 - 1710
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-O Stretch (ester)1000 - 1300

Interpretation of Key Vibrational Modes:

  • N-H Stretch: A prominent, relatively sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl stretching of the conjugated ester group.

  • Aromatic C=C and C-H Bending: The region between 1450 and 1600 cm⁻¹ will contain several bands corresponding to the C=C stretching vibrations of the aromatic rings. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈INO₂. The exact mass is 300.95998 g/mol [2]. In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z ≈ 300.96.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways:

    • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z ≈ 270.

    • Loss of the entire methoxycarbonyl group (•COOCH₃): This would lead to a fragment at m/z ≈ 242.

    • Loss of iodine radical (•I): This would produce a fragment ion at m/z ≈ 174.

MS_Fragmentation M [C10H8INO2]+• m/z = 301 frag1 [M - •OCH3]+ m/z = 270 M->frag1 - •OCH3 frag2 [M - •COOCH3]+ m/z = 242 M->frag2 - •COOCH3 frag3 [M - •I]+ m/z = 174 M->frag3 - •I Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation & Verification Synthesis Synthesis of Methyl 3-iodo-1H-indole-2-carboxylate Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in CDCl3 or DMSO-d6 IR IR Spectroscopy Purification->IR Prepare KBr pellet or thin film MS Mass Spectrometry (HRMS) Purification->MS Dissolve in suitable solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

References

An In-depth Technical Guide to Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-iodo-1H-indole-2-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its indole core is a privileged scaffold found in a multitude of biologically active compounds, while the C3-iodo substituent serves as a versatile synthetic handle for constructing molecular complexity through modern cross-coupling methodologies. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Functionalized Indole

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for neurotransmitters like serotonin, essential amino acids such as tryptophan, and a vast array of pharmaceuticals. The strategic functionalization of the indole ring is paramount in drug discovery for modulating pharmacological activity. This compound (Figure 1) is a particularly valuable building block. The ester at the C2 position activates the ring and provides a site for further modification, while the iodine atom at the C3 position—the most nucleophilic carbon in the indole ring—offers a robust and reliable point for derivatization via palladium-catalyzed cross-coupling reactions. Understanding the fundamental properties of this intermediate is the first step toward leveraging its full synthetic potential.

Figure 1. Chemical Structure of this compound

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.

Core Physical and Chemical Properties

The following table outlines the fundamental identifiers and computed properties for this compound. While an experimental melting point is not widely reported, data from isomers such as methyl 5-iodo-1H-indole-3-carboxylate (m.p. 184–185 °C) suggest it is a stable, high-melting solid.[1]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 534595-85-2[2][3][4][5][6]
Molecular Formula C₁₀H₈INO₂[2]
Molecular Weight 301.08 g/mol [2]
Appearance Expected to be a white to pale yellow solidInferred from isomers
Solubility Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate; Poorly soluble in water and alkanesGeneral chemical principles
XLogP3 2.9[2]
Hydrogen Bond Donor Count 1 (from N-H)[2]
Hydrogen Bond Acceptor Count 2 (from C=O, OCH₃)[2]
Spectroscopic Signature for Structural Verification

Structural confirmation relies on a combination of spectroscopic techniques. Below are the predicted key features for this compound, based on the analysis of closely related indole structures.

TechniquePredicted FeaturesRationale and Comparative Insights
¹H NMR δ ~10-12 ppm (s, 1H, N-H): Broad singlet, typical for indole N-H protons. δ ~7.2-8.0 ppm (m, 4H, Ar-H): Complex multiplet region for the four protons on the benzene ring. δ ~3.9 ppm (s, 3H, -OCH₃): Sharp singlet for the methyl ester protons.The absence of a proton at the C3 position simplifies the spectrum compared to its non-iodinated precursor. The precise chemical shifts of the aromatic protons are influenced by the electron-withdrawing ester group and the electronegative iodine atom. Data for related indole carboxylates show similar patterns.[1][7][8][9]
¹³C NMR δ ~160-165 ppm (C=O): Ester carbonyl carbon. δ ~110-140 ppm (Ar-C): Multiple signals for the eight aromatic carbons of the indole ring. δ ~52 ppm (-OCH₃): Methyl ester carbon. δ ~70-80 ppm (C-I): The carbon bearing the iodine atom is expected to be significantly shifted upfield.Ten distinct carbon signals are expected. The C3 carbon signal, typically found around 100-110 ppm in indole-2-carboxylates, will be shifted dramatically due to the heavy atom effect of iodine.
IR (Infrared) ~3300 cm⁻¹ (N-H stretch): Broad peak characteristic of the indole N-H bond. ~1700 cm⁻¹ (C=O stretch): Strong, sharp peak from the ester carbonyl group. ~1600, 1450 cm⁻¹ (C=C stretch): Aromatic ring vibrations. ~1250 cm⁻¹ (C-O stretch): Ester C-O bond.These absorption bands are highly characteristic and provide a reliable fingerprint for the key functional groups present in the molecule.
MS (Mass Spec.) m/z ≈ 301 [M]⁺: Molecular ion peak. m/z ≈ 270 [M-OCH₃]⁺: Loss of the methoxy group. m/z ≈ 174 [M-I]⁺: Loss of the iodine atom.High-resolution mass spectrometry (HRMS) should confirm the exact mass of 300.95998 Da.[2] The fragmentation pattern provides further structural confirmation.

Synthesis and Characterization Workflows

The synthesis of this compound is most efficiently achieved via electrophilic iodination of the readily available starting material, methyl 1H-indole-2-carboxylate.

Representative Synthesis Protocol: Direct C3 Iodination

This protocol is based on established methods for the selective C3 iodination of electron-deficient indoles. The C2-ester group deactivates the indole ring, yet the C3 position remains the most susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Causality: The choice of NIS as the iodinating agent is critical. Harsher reagents, such as I₂, can lead to over-iodination or decomposition. Acetonitrile is selected as the solvent due to its polarity, which aids in dissolving the indole substrate, and its inertness under the reaction conditions. The reaction is performed at room temperature to ensure high regioselectivity and prevent side reactions.

Experimental Steps:

  • Preparation: In a round-bottom flask, dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion at room temperature under stirring.

  • Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM Methyl 1H-indole-2-carboxylate Reagent 1. N-Iodosuccinimide (NIS) SM->Reagent Iodination Solvent 2. Acetonitrile (MeCN) Reagent->Solvent Conditions 3. Room Temperature, Dark Solvent->Conditions Product This compound Conditions->Product

A simplified workflow for the synthesis of the target compound.
Analytical Workflow for Quality Control

A self-validating protocol ensures the identity and purity of the synthesized compound. The following workflow is recommended.

G cluster_workflow Analytical & QC Workflow Sample Synthesized Product TLC TLC Analysis (Purity Check) Sample->TLC NMR ¹H & ¹³C NMR (Structural ID) Sample->NMR MS HRMS (Formula Confirmation) Sample->MS IR FT-IR (Functional Groups) Sample->IR Result Confirmed Structure & Purity >95% TLC->Result NMR->Result MS->Result IR->Result

Workflow for the analytical confirmation of the final product.

Reactivity and Synthetic Applications

The C-I bond in this compound is its most powerful feature, enabling a suite of palladium-catalyzed cross-coupling reactions. This transforms the simple halo-indole into a sophisticated scaffold for complex molecule synthesis.

The Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki reaction is a robust method for creating aryl-aryl or aryl-vinyl bonds.[10][11]

  • Mechanism Insight: This reaction involves the oxidative addition of the iodo-indole to a Pd(0) catalyst, followed by transmetalation with an activated boronic acid (or ester) and reductive elimination to yield the coupled product and regenerate the catalyst.

  • Typical Conditions:

    • Reactants: this compound (1 eq.), Arylboronic acid (1.2-1.5 eq.).

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).

    • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq.).

    • Solvent: Dioxane/Water or DMF.

    • Temperature: 80-110 °C.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating conjugated enyne systems.[12][13][14][15]

  • Mechanism Insight: This reaction follows a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to the Suzuki reaction, while the copper(I) co-catalyst activates the alkyne.

  • Typical Conditions:

    • Reactants: this compound (1 eq.), Terminal alkyne (1.2-1.5 eq.).

    • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%).

    • Co-catalyst: CuI (5-10 mol%).

    • Base: Triethylamine (TEA) or Diisopropylamine (DIPA).

    • Solvent: THF or DMF.

    • Temperature: Room temperature to 60 °C.

The Heck Reaction: Vinylation of the Indole Core

The Heck reaction allows for the formation of a C-C bond between the iodo-indole and an alkene, typically yielding a new, more substituted alkene.[16][17][18][19]

  • Mechanism Insight: The reaction proceeds via oxidative addition of the iodo-indole to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.

  • Typical Conditions:

    • Reactants: this compound (1 eq.), Alkene (e.g., methyl acrylate) (1.5 eq.).

    • Catalyst: Pd(OAc)₂ (5-10 mol%).

    • Ligand: PPh₃ or other phosphine ligands.

    • Base: NaOAc or Et₃N (2-3 eq.).

    • Solvent: DMF or Acetonitrile.

    • Temperature: 80-120 °C.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Indole Products Indole Methyl 3-iodo-1H-indole-2-carboxylate Suzuki Suzuki Coupling (R-B(OH)₂) Indole->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (R-C≡CH) Indole->Sonogashira Pd(0), Cu(I), Base Heck Heck Reaction (Alkene) Indole->Heck Pd(0), Base Prod_Suzuki 3-Aryl-Indole Suzuki->Prod_Suzuki Prod_Sono 3-Alkynyl-Indole Sonogashira->Prod_Sono Prod_Heck 3-Vinyl-Indole Heck->Prod_Heck

Key reactivity pathways for the target compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential.

  • Hazard Identification: While a specific SDS is not universally available, related iodo-aromatic compounds are typically classified as irritants. Assume the compound may cause skin, eye, and respiratory tract irritation.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The compound may be light-sensitive over long periods.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity through the C3-iodo group make it an indispensable building block in the synthesis of complex heterocyclic systems. For researchers in drug discovery and materials science, a thorough understanding of this compound's characteristics is key to unlocking new therapeutic agents and advanced materials.

References

Methodological & Application

Revolutionizing Drug Discovery: A Deep Dive into the Sonogashira Reaction of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The ability to functionalize this heterocycle with precision is paramount in the quest for novel therapeutics. Among the arsenal of synthetic methodologies, the Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds.[4][5] This application note provides an in-depth guide to the Sonogashira reaction of methyl 3-iodo-1H-indole-2-carboxylate, a key intermediate for creating diverse molecular architectures. We will explore the mechanistic underpinnings, provide a field-proven protocol, and offer insights into overcoming common challenges.

The Strategic Importance of 3-Alkynylindoles

The introduction of an alkyne moiety at the 3-position of the indole ring via the Sonogashira reaction opens a gateway to a vast chemical space.[2][3] These 3-alkynylindoles are not merely final products but versatile building blocks for further transformations.[3][6][7] The alkyne group can participate in a variety of subsequent reactions, including "click chemistry," cycloadditions, and reductions, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[8][9]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[10][11] While the exact mechanism is still a subject of detailed study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[10][12]

The Palladium Cycle is the primary engine of the cross-coupling. It begins with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species.[10] This is often the rate-determining step and is influenced by the nature of the halide, with reactivity following the trend I > Br > Cl.[4][10]

The Copper Cycle serves to activate the terminal alkyne.[4][10] A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[4][10] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) intermediate.[10][11]

The final steps of the palladium cycle involve cis-trans isomerization followed by reductive elimination, which expels the desired 3-alkynylindole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[10]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product Ar-C≡C-R (3-Alkynylindole) reductive_elim->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_catalyst->cu_acetylide + Alkyne, Base alkyne H-C≡C-R base Base cu_acetylide->transmetalation Transfers Acetylide to Palladium

Figure 1: Simplified Sonogashira Catalytic Cycles.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable starting point for the synthesis of methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous and degassed THF and Et₃N (in a 2:1 ratio). The total solvent volume should be sufficient to create a 0.1 M solution of the indole substrate.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Figure 2: Experimental Workflow.
Optimizing for Success: Key Parameter Considerations

The efficiency of the Sonogashira reaction on indole substrates is highly dependent on the careful selection of reaction parameters.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are commercially available and generally effective. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) precatalysts are reduced in situ.[4][10]
Copper Co-catalyst CuITypically used in catalytic amounts. Its presence significantly accelerates the reaction, allowing for milder conditions.[4][5]
Ligand Triphenylphosphine (PPh₃)PPh₃ is a standard ligand. For challenging substrates, more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) can improve catalytic activity.[10][13]
Base Et₃N, Diisopropylamine (DIPEA)An amine base is crucial for neutralizing the HX formed and for the deprotonation of the terminal alkyne in the copper cycle.[4][10] It can often serve as a solvent as well.[14]
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence the solubility of reactants and the reaction rate. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.[15]
Temperature Room Temperature to 60 °CAryl iodides are generally reactive enough to couple at room temperature.[4] For less reactive aryl bromides or chlorides, heating is often necessary.[15]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents and reagents.[15]- For less reactive substrates, consider gentle heating (e.g., 50-60 °C).[15]
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen by maintaining a positive inert gas pressure.- Consider a "copper-free" Sonogashira protocol, which can mitigate this side reaction.[4][16]
Decomposition of Starting Material - Indole N-H acidity- Unstable alkyne- The acidic N-H of the indole can sometimes interfere with the catalytic cycle.[17] Protection of the indole nitrogen (e.g., with a Boc group) can be beneficial, though often not necessary for this substrate.- Use freshly distilled or purified alkynes, especially if they are prone to polymerization.
Formation of Palladium Black - Catalyst decomposition- This indicates the formation of inactive palladium metal. Using more robust ligands or ensuring strictly anaerobic conditions can help.[14]
Conclusion

The Sonogashira reaction of this compound is a robust and highly valuable transformation for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential pitfalls are key to successfully harnessing its synthetic power. By following the guidelines and protocols outlined in this note, researchers can efficiently generate diverse libraries of 3-alkynylindoles, accelerating the discovery of next-generation therapeutics.

References

Application Notes & Protocols: The Heck Reaction with Methyl 3-iodo-1H-indole-2-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to utilizing the Mizoroki-Heck reaction for the C-C bond functionalization of methyl 3-iodo-1H-indole-2-carboxylate. The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, key parameter optimization, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance of Indole Functionalization

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[3][4] Its application in pharmaceutical development is extensive due to its reliability, functional group tolerance, and versatility in constructing complex molecular architectures from readily available precursors.

The indole ring system is of paramount importance, appearing in a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-cancer agents. The ability to selectively modify the indole core is crucial for generating novel pharmacophores and optimizing lead compounds. This compound is a particularly valuable building block. The iodine at the C-3 position provides a reactive handle for cross-coupling, while the ester at the C-2 position serves as a key synthetic lever for further derivatization or as a crucial interaction point with biological targets. This specific substitution pattern allows for the introduction of diverse side chains at a position vital for the biological activity of many indole-based compounds.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Heck reaction is critical for rational optimization and troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][5] While several variations exist, the generally accepted pathway for this substrate involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and forms a square planar Pd(II) complex.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion, where the indole group is transferred to one of the alkene carbons, and the palladium to the other, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step requires the Pd-C and C-H bonds to be syn-coplanar and forms the final substituted alkene product, along with a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity (typically trans) of the product.[6]

  • Reductive Elimination & Catalyst Regeneration: The palladium-hydride species is unstable. In the presence of a base (e.g., triethylamine), the base removes the hydride and the halide from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-I(L)₂ (Pd(II) Complex) pd0->pd_complex Oxidative Addition aryl_iodide This compound (Ar-I) aryl_iodide->pd_complex pi_complex Alkene π-Complex pd_complex->pi_complex alkene Alkene (R-CH=CH₂) alkene->pi_complex inserted_complex Migratory Insertion Product pi_complex->inserted_complex Migratory Insertion product_complex Product π-Complex inserted_complex->product_complex β-Hydride Elimination product Substituted Alkene (Product) product_complex->product pd_hydride H-Pd(II)-I(L)₂ product_complex->pd_hydride pd_hydride->pd0 Reductive Elimination & Regeneration base_salt [H-Base]⁺I⁻ pd_hydride->base_salt base Base (e.g., Et₃N) base->pd_hydride

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of Methyl 3-(prop-2-enoate)-1H-indole-2-carboxylate

This protocol details a representative Heck reaction between this compound and methyl acrylate.

3.1 Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Notes
This compound534595-85-2301.08Substrate
Methyl Acrylate96-33-386.09Coupling partner, freshly distilled
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.37Ligand
Triethylamine (Et₃N)121-44-8101.19Base, freshly distilled
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reaction solvent
Ethyl Acetate141-78-688.11For extraction
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49For work-up
BrineN/AN/ASaturated aq. NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica Gel7631-86-960.08For column chromatography

3.2 Step-by-Step Procedure

Experimental_Workflow Heck Reaction Experimental Workflow start_end start_end process process reagent_add reagent_add action action workup workup start Start setup Assemble oven-dried glassware under Nitrogen atmosphere. start->setup add_solids Add Indole (1 eq), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%) to flask. setup->add_solids add_liquids Add anhydrous DMF via syringe. Stir to dissolve. add_solids->add_liquids purge Degas mixture with N₂ stream for 15 minutes. add_liquids->purge add_final Add Et₃N (2.0 eq) and Methyl Acrylate (1.5 eq) via syringe. purge->add_final heat Heat reaction to 100 °C. Monitor by TLC. add_final->heat cool Cool to room temperature upon completion. heat->cool quench Pour mixture into sat. aq. NH₄Cl. Extract with Ethyl Acetate (3x). cool->quench wash Combine organic layers. Wash with water, then brine. quench->wash dry Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. wash->dry purify Purify crude product via silica gel column chromatography. dry->purify end Characterize Pure Product purify->end

Caption: Step-by-step workflow for the Heck reaction protocol.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

    • Rationale: Using oven-dried glassware under an inert atmosphere prevents moisture from interfering with the catalyst. The ligand-to-metal ratio is crucial; typically a 2:1 ratio of monodentate phosphine to Pd is used to ensure the formation of the active L₂Pd(0) species.[7]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add anhydrous DMF (to make a ~0.1 M solution) via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.

    • Rationale: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Pre-stirring allows the Pd(II) precatalyst to be reduced to the active Pd(0) state by the phosphine ligand.[3]

  • Initiation: Add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) to the flask via syringe.

    • Rationale: The base is essential for the final step of catalyst regeneration.[4][7] An excess of the alkene is often used to ensure complete consumption of the more valuable aryl iodide.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting indole is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a separatory funnel containing saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

    • Rationale: The NH₄Cl quench protonates the basic triethylamine, making its salt water-soluble and easier to remove from the organic product.

  • Purification: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization of Reaction Parameters

The success of the Heck reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterTypical ConditionsRationale & Optimization Insights
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ.[8] For less reactive substrates, higher catalyst loading may be required. Pd(PPh₃)₄ can be used directly as a Pd(0) source.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligandsThe ligand stabilizes the Pd catalyst, prevents precipitation of palladium black, and influences reactivity. Electron-rich, bulky phosphines often accelerate the rate-limiting oxidative addition step. For some substrates, ligand-free conditions using a phase-transfer catalyst can be effective, especially in aqueous media.[9]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAc (1.5-3.0 equiv)An organic base like Et₃N is common in anhydrous polar aprotic solvents. Inorganic bases like K₂CO₃ are often used in solvents like DMF or in aqueous systems.[3] The choice of base can significantly impact yield and must be compatible with the substrates' functional groups.
Solvent DMF, NMP, Acetonitrile, DioxaneHigh-boiling polar aprotic solvents are standard as they effectively solvate the polar intermediates in the catalytic cycle. Greener approaches using water as a solvent have been developed and can be highly efficient.[10]
Temperature 80 - 140 °CHigher temperatures are generally required to drive the reaction, especially for less reactive aryl bromides or chlorides. For highly reactive aryl iodides, temperatures around 100 °C are typical. Excessive heat can lead to catalyst decomposition or side reactions.
Alkene Electron-deficient alkenes (acrylates, styrenes)Electron-withdrawing groups on the alkene accelerate the migratory insertion step. Styrenes and acrylates are excellent coupling partners.[3]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality of reagents (wet solvent/base).4. Inappropriate ligand.1. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents. Increase catalyst loading to 5-10 mol%.2. Increase reaction temperature in 10-20 °C increments.3. Use freshly distilled/dried solvents and bases.4. Screen different phosphine ligands (e.g., switch from PPh₃ to a more electron-rich ligand like P(t-Bu)₃).
Formation of Palladium Black Catalyst decomposition and aggregation.1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Ensure the reaction is well-stirred.3. Avoid excessively high temperatures.
Alkene Isomerization Reversible β-hydride elimination and re-addition.1. This is an inherent possibility in the mechanism.[7] Sometimes, adding a proton sponge or using specific ligand systems can minimize this side reaction.2. Use a milder base or lower the reaction temperature if conversion is still acceptable.
Homocoupling of Indole (Ar-Ar) Side reaction promoted by certain conditions.1. Ensure the reaction is free of oxygen.2. Adjust the ligand and base combination. This is less common with iodo-substrates than with bromo-substrates.
Difficult Purification Product co-elutes with ligand oxide (e.g., TPPO).1. If using triphenylphosphine, the resulting triphenylphosphine oxide (TPPO) can be difficult to remove. Switching to a different phosphine ligand can help.2. Optimize chromatography conditions, potentially using a different solvent system.

References

Application Notes & Protocol: N-Alkylation of Methyl 3-Iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological profile of these molecules, influencing properties such as solubility, metabolic stability, and receptor-binding affinity. Methyl 3-iodo-1H-indole-2-carboxylate is a particularly valuable synthetic intermediate. The electron-withdrawing ester and iodo groups at the C-2 and C-3 positions, respectively, not only activate the N-H bond for deprotonation but also provide versatile handles for subsequent cross-coupling reactions, enabling the rapid construction of complex molecular architectures.

This guide provides a detailed protocol for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and present a robust, step-by-step procedure that ensures high yield and purity.

Mechanistic Rationale: A Two-Step SN2 Pathway

The N-alkylation of indoles is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two fundamental steps:

  • Deprotonation: The indole N-H proton is weakly acidic, with a pKa of approximately 16-17.[1] To render the nitrogen nucleophilic, a base is required to abstract this proton, generating a resonant-stabilized indolide anion. The presence of electron-withdrawing groups, such as the carboxylate in the target substrate, further increases the acidity of the N-H proton, facilitating this deprotonation step.[1]

  • Nucleophilic Attack: The resulting indolide anion is a potent nucleophile that readily attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.[1]

The choice of base and solvent is paramount to the success of this reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to ensure complete and irreversible deprotonation.[2][3] Weaker bases, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), can also be effective, particularly with more reactive alkylating agents.[4] The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which effectively solvate the cation of the base without interfering with the nucleophilic anion.[2][5]

Experimental Protocol: N-Alkylation with Sodium Hydride in DMF

This protocol describes a general and highly effective method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile.

Materials and Equipment
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with septa and purge with an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add sodium hydride (1.2 eq, 60% dispersion in oil) to the stirred solution.

    • Safety Note: Sodium hydride reacts violently with water and is flammable. Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood and away from ignition sources.[6]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of gas should cease, and the solution may become slightly cloudy, indicating the formation of the sodium indolide salt.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C using a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Data Presentation

Table 1: Example Reagent Quantities for a 5 mmol Scale Reaction
Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0317.085.01.59 g
Sodium Hydride (60% in oil)1.240.00 (for the dispersion)6.0240 mg
Benzyl Bromide1.1171.045.50.78 mL (ρ=1.438)
Anhydrous DMF---~25 mL
Table 2: Typical Conditions and Expected Outcomes
Base (eq.)Alkylating Agent (eq.)SolventTemp (°C)Time (h)Typical Yield
NaH (1.2)CH₃I (1.1)DMFRT2-4>90%
NaH (1.2)BnBr (1.1)THFRT4-8>85%
K₂CO₃ (2.0)CH₃I (1.2)DMF606-12>80%
Cs₂CO₃ (1.5)EtI (1.1)ACNRT8-16>85%

Visualization of Workflow and Chemistry

A clear understanding of the process flow and chemical transformation is essential for reproducibility and troubleshooting.

G cluster_reaction Reaction Scheme start This compound product Methyl 1-alkyl-3-iodo-1H-indole-2-carboxylate start->product N-Alkylation reagents + Base (e.g., NaH) + Alkyl Halide (R-X) + Solvent (e.g., DMF)

Caption: General reaction scheme for N-alkylation.

G Setup 1. Dissolve Indole in Anhydrous DMF under N2 Atmosphere Cool 2. Cool to 0 °C Setup->Cool Deprotonate 3. Add NaH (Stir 30 min) Cool->Deprotonate Alkylate 4. Add Alkyl Halide (Warm to RT) Deprotonate->Alkylate Monitor 5. Monitor by TLC/LC-MS Alkylate->Monitor Quench 6. Quench with aq. NH4Cl at 0 °C Monitor->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Wash 8. Wash with H2O and Brine Extract->Wash Dry 9. Dry (Na2SO4) & Concentrate Wash->Dry Purify 10. Purify via Column Chromatography Dry->Purify Product Pure N-Alkylated Indole Purify->Product

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Methyl 3-Iodo-1H-indole-2-carboxylate as a Versatile Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutically active compounds. The functionalization of the indole core at specific positions is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures with profound biological activities. Methyl 3-iodo-1H-indole-2-carboxylate has emerged as a highly valuable and versatile building block in this endeavor. Its unique substitution pattern, featuring an iodine atom at the C3-position and a methyl ester at the C2-position, provides orthogonal handles for a diverse range of chemical transformations. The electron-withdrawing nature of the carboxylate group modulates the reactivity of the indole ring, while the iodo substituent serves as a key linchpin for modern cross-coupling methodologies. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound in the synthesis of natural product fragments, with a focus on palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of this compound

The utility of this compound in complex molecule synthesis stems from the distinct reactivity of its functional groups:

  • The C3-Iodo Group: This functionality is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide variety of carbon and heteroatom substituents at the C3-position, a common point of diversification in many indole alkaloids. The carbon-iodine bond is sufficiently reactive to participate in these transformations under relatively mild conditions.

  • The C2-Carboxylate Group: The methyl ester at the C2-position serves multiple roles. It can act as a directing group, influencing the regioselectivity of certain reactions. Furthermore, it can be readily transformed into other functional groups, such as amides, alcohols, or aldehydes, providing a secondary point for molecular elaboration. This ester can also be hydrolyzed to the corresponding carboxylic acid, which can participate in further reactions or be a key feature of the target molecule.

This dual functionality allows for a modular and convergent approach to the synthesis of complex indole derivatives, making this compound a powerful tool in the synthetic chemist's arsenal.

Application in the Synthesis of a Substituted Indole Core: A Representative Workflow

To illustrate the practical application of this compound, we present a representative workflow for the synthesis of a substituted indole core, a common structural motif in many natural products. This workflow will focus on a Sonogashira cross-coupling reaction to introduce an alkynyl substituent at the C3-position.

G A This compound C Sonogashira Coupling A->C B Terminal Alkyne B->C D Methyl 3-alkynyl-1H-indole-2-carboxylate C->D Pd(PPh₃)₂Cl₂, CuI, Et₃N E Further Functionalization (e.g., reduction, cyclization) D->E F Natural Product Fragment E->F G cluster_0 This compound cluster_1 Cross-Coupling Reactions cluster_2 C3-Functionalized Indoles A B Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) A->B C Heck (Alkenes) A->C D Buchwald-Hartwig (Amines) A->D E 3-Aryl/Vinyl Indoles B->E F 3-Alkenyl Indoles C->F G 3-Amino Indoles D->G

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[3] This document provides detailed application notes and experimental protocols for the synthesis of diverse kinase inhibitor precursors starting from the versatile building block, methyl 3-iodo-1H-indole-2-carboxylate. We will explore key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to functionalize the C3-position, followed by derivatization at the C2-position to generate libraries of potential therapeutic agents.

Introduction: The Strategic Importance of the 3-Iodoindole Scaffold

This compound is an exceptionally valuable starting material for kinase inhibitor synthesis. Its strategic utility arises from two key features:

  • A Reactive C3-Position: The carbon-iodine bond at the 3-position is highly susceptible to a variety of powerful and well-established palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled installation of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for tuning inhibitor selectivity and potency.[4][5]

  • A Modifiable C2-Ester: The methyl ester at the 2-position provides a handle for subsequent functionalization, most commonly through amidation. This allows for the introduction of diverse side chains that can interact with the solvent-exposed region of the kinase active site, improving pharmacokinetic properties and adding further points of interaction.[6][7]

This dual functionality enables a modular approach to building vast libraries of drug-like molecules, as illustrated by the synthesis of analogues of multi-target tyrosine kinase inhibitors like Sunitinib, which features an oxindole core closely related to the indole scaffold.[8][9][10][11][12]

G Start This compound C3_Coupling C3 Cross-Coupling Reactions Start->C3_Coupling Suzuki Sonogashira Buchwald-Hartwig C2_Mod C2 Ester Modification (e.g., Amidation) C3_Coupling->C2_Mod Library Diverse Library of Kinase Inhibitor Scaffolds C2_Mod->Library

Figure 1: Modular synthetic strategy for generating kinase inhibitor libraries from a common 3-iodoindole precursor.

Core Synthetic Protocols: Palladium-Catalyzed C3-Functionalization

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry for their reliability, functional group tolerance, and broad scope. The protocols below describe three essential transformations for modifying the C3-position of this compound.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for forming carbon-carbon bonds between aryl or vinyl groups.[13][14] It is used to couple the 3-iodoindole with a variety of (hetero)aryl boronic acids or esters, introducing substituents that can mimic the adenine region of ATP and form crucial interactions in the kinase hinge region.

Causality: The reaction requires a base (e.g., K₃PO₄, K₂CO₃) to activate the boronic acid, forming a borate complex.[13] This enhances the nucleophilicity of the organic group on boron, facilitating the critical transmetalation step onto the palladium center. The choice of ligand is crucial; phosphine ligands like SPhos or XPhos are often effective for challenging substrates, including N-H containing heterocycles.[15]

G cluster_reactants Reactants Indole Indole-I Catalyst Pd Catalyst Base Indole->Catalyst ArBOH2 Ar-B(OH)₂ ArBOH2->Catalyst Product Indole-Ar Catalyst->Product Suzuki Coupling

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with 4-pyridylboronic acid

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 301 mg), 4-pyridylboronic acid (1.5 mmol, 184 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G2, 0.015 mmol).

  • Solvent & Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous dioxane (4 mL) and water (1 mL) via syringe. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 3-(pyridin-4-yl)-1H-indole-2-carboxylate.

ParameterConditionRationale
Palladium Source Pd(OAc)₂, SPhos/XPhos precatalystsProvides the active Pd(0) species. Modern precatalysts are air-stable and highly active.
Ligand SPhos, XPhos, P(t-Bu)₃Electron-rich, bulky phosphines stabilize the Pd center and promote reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[13]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are typical. Water is often required for the catalytic cycle.
Temperature 60 - 110 °CSufficient thermal energy to overcome activation barriers of the catalytic cycle.

Table 1: Typical reaction parameters for Suzuki-Miyaura coupling on the 3-iodoindole scaffold.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling introduces a rigid alkyne linker at the C3-position, which is a valuable strategy for probing deeper pockets within the kinase active site or for use as a handle in further transformations like click chemistry.[16] The reaction couples the 3-iodoindole with a terminal alkyne.[17][18]

Causality: The classical Sonogashira reaction employs a dual catalytic system.[16] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium center, accelerating the overall reaction. A base, usually an amine like triethylamine or diisopropylamine, is required to neutralize the HX formed.[17]

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 mmol, 301 mg). Evacuate and backfill with argon.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg) and copper(I) iodide (CuI) (0.1 mmol, 19 mg).

  • Solvent & Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Finally, add phenylacetylene (1.2 mmol, 0.13 mL) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the mixture under vacuum. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to afford methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a key linkage in many Type I and Type II kinase inhibitors.[19][20] This reaction allows for the direct coupling of primary or secondary amines to the C3-position of the indole.

Causality: The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst.[19] The amine then coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is critical for deprotonating the coordinated amine, forming a palladium amide complex. The final, desired product is then released via reductive elimination.[21] The choice of a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Hartwig ligand families) is essential to promote the difficult reductive elimination step.[22]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol) and the corresponding ligand if not using a precatalyst.

  • Reactant Addition: Add this compound (1.0 mmol, 301 mg).

  • Solvent & Reagents: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 0.105 mL).

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography to yield methyl 3-(morpholino)-1H-indole-2-carboxylate.

Downstream Modification: C2-Amide Formation

With the C3-position functionalized, the C2-methyl ester can be converted into an amide. This is a crucial step for installing moieties that can interact with the ribose-phosphate backbone of ATP or extend into solvent-exposed regions, often improving solubility and cell permeability.

Protocol 4: General Procedure for Amidation

  • Saponification (Optional, for difficult amidations): Dissolve the C3-substituted methyl indole-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and methanol (5 mL). Add a 1M aqueous solution of lithium hydroxide (LiOH) (2.0 mL, 2.0 mmol). Stir at room temperature until hydrolysis is complete (monitor by LC-MS). Acidify with 1M HCl to pH ~3-4 and extract the carboxylic acid with ethyl acetate. Dry and concentrate to use in the next step.

  • Amide Coupling: Dissolve the starting ester or the resulting carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add the desired amine (1.2 mmol) and a coupling agent such as HATU (1.2 mmol, 456 mg) or EDCI/HOBt.[11] Add a base like diisopropylethylamine (DIEA) (3.0 mmol, 0.52 mL).

  • Reaction: Stir at room temperature for 4-16 hours.

  • Work-up & Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry, concentrate, and purify by flash chromatography or preparative HPLC.

Application Workflow: Synthesis of a Sunitinib Analogue Core

This workflow combines the protocols to synthesize a key precursor for a library of Sunitinib analogues, demonstrating the power of this modular approach. Sunitinib is an oxindole-based inhibitor, and this route builds a highly functionalized indole that can be further elaborated.[8][10]

Figure 2: Synthetic workflow towards a Sunitinib analogue precursor.

This multi-step synthesis first installs a key heteroaryl group at C3 via a Suzuki coupling, a common feature in many kinase inhibitors.[23][24] This is followed by amidation at C2 to introduce a solubilizing side chain, a classic strategy to improve drug-like properties.[11] The resulting aldehyde is a versatile handle for subsequent reactions like reductive amination to complete the synthesis of diverse analogues.

Conclusion

This compound serves as a powerful and versatile platform for the rapid synthesis of diverse libraries of potential kinase inhibitors. By mastering a core set of robust and reproducible palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can systematically and efficiently functionalize the C3-position. Subsequent modification at the C2-carboxamide position further expands chemical diversity. The protocols and workflows detailed in this guide provide a solid foundation for drug development professionals to accelerate their discovery programs targeting the kinome.

References

The Strategic Intermediate: Methyl 3-iodo-1H-indole-2-carboxylate in the Synthesis of Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Within this class, methyl 3-iodo-1H-indole-2-carboxylate emerges as a highly strategic intermediate for the synthesis of potent antiviral agents. Its unique bifunctional nature—a nucleophilic NH group, an electrophilic C3 position activated by the iodo group, and a readily modifiable C2-ester—provides a versatile platform for constructing complex molecular architectures. This guide details the synthesis of this key intermediate, explores its critical role in antiviral drug development, and provides detailed protocols for its application in palladium-catalyzed cross-coupling reactions to generate novel antiviral candidates.

Introduction: The Versatility of the Indole Scaffold in Antiviral Research

The indole ring system is a recurring motif in numerous natural products and FDA-approved drugs, including a significant number of antiviral agents.[2] Its ability to mimic the structure of peptides and engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows indole-based molecules to bind effectively to a wide range of biological targets.[3][4] Derivatives of indole-2-carboxylate, in particular, have demonstrated broad-spectrum antiviral activities against viruses like Coxsackie B3 and Influenza A.[5][6]

The strategic introduction of a halogen, specifically iodine, at the C3 position of the indole ring dramatically enhances its synthetic utility. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, vinyl, and alkynyl substituents at a position known to be critical for antiviral activity in many scaffolds. The methyl ester at the C2 position serves as a convenient handle for further derivatization, such as conversion to amides, which are also key pharmacophoric features in many antiviral compounds.[7]

This document serves as a comprehensive guide for researchers, providing a robust protocol for the synthesis of this compound and detailed methodologies for its use in the generation of potential antiviral compounds.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of the readily available starting material, methyl 1H-indole-2-carboxylate. The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is an excellent reagent for this transformation, offering high regioselectivity and generally clean reaction profiles under mild conditions.

Causality Behind Experimental Choices:
  • Reagent: N-Iodosuccinimide (NIS) is chosen as the iodinating agent due to its ease of handling as a solid and its ability to generate an electrophilic iodine species in situ without the need for harsh oxidants.

  • Solvent: Acetonitrile (CH₃CN) is selected as the solvent because it is relatively polar, aprotic, and effectively solubilizes both the indole starting material and NIS, facilitating a homogenous reaction mixture.

  • Temperature: The reaction is conducted at room temperature to ensure high regioselectivity for the C3 position and to prevent potential side reactions, such as di-iodination or degradation of the indole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 1H-indole-2-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₁₀H₈INO₂301.08 g/mol 534595-85-2[8]

Application in Antiviral Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound lies in its ability to serve as a building block for more complex molecules through palladium-catalyzed cross-coupling reactions. The C3-iodo group provides a reactive handle for the introduction of various substituents, a common strategy in the optimization of lead compounds in drug discovery.

G cluster_synthesis Synthesis of Intermediate cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_derivatization Further Derivatization Start Methyl 1H-indole-2-carboxylate Intermediate This compound Start->Intermediate   NIS, CH3CN Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Intermediate->Suzuki Heck Heck Coupling (Alkenes) Intermediate->Heck Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Amidation Amide Formation (R-NH2) Suzuki->Amidation Heck->Amidation Sonogashira->Amidation Antiviral_Candidates Diverse Antiviral Candidates Amidation->Antiviral_Candidates

Caption: Synthetic workflow from the intermediate to antiviral candidates.

Suzuki Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction is particularly useful for introducing aryl or heteroaryl groups at the C3 position of the indole, a modification that has been shown to be crucial for the activity of some antiviral compounds.

Rationale:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand are essential for the catalytic cycle.

  • Base: A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)

  • Triphenylphosphine (PPh₃) (0.1 eq.)

  • Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), and PPh₃ (0.1 eq.).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 eq.).

  • Add 1,4-dioxane to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Heck Coupling: Introduction of Alkenyl Moieties

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This allows for the introduction of vinyl groups at the C3 position, which can serve as versatile handles for further functionalization or as key structural elements in their own right.

Protocol: Heck Coupling of this compound

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate) (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq.)

  • Triethylamine (Et₃N) (2.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and P(o-tol)₃ (0.1 eq.).

  • Add DMF, the alkene (1.5 eq.), and Et₃N (2.0 eq.).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter, concentrate, and purify the residue by column chromatography.

Downstream Derivatization: Amide Formation

Many potent antiviral agents, including HIV-1 integrase inhibitors, feature an indole-2-carboxamide core.[11] The methyl ester of the title compound can be readily converted to a wide range of amides via aminolysis or after hydrolysis to the corresponding carboxylic acid followed by amide coupling.

G Start C3-Substituted Methyl Indole-2-carboxylate Step1 Hydrolysis (LiOH or NaOH) Start->Step1 Carboxylic_Acid C3-Substituted Indole-2-carboxylic Acid Step1->Carboxylic_Acid Step2 Amide Coupling (R-NH2, Coupling Agent e.g., HATU) Carboxylic_Acid->Step2 Final_Product C3-Substituted Indole-2-carboxamide (Antiviral Candidate) Step2->Final_Product

Caption: Pathway from ester to bioactive amide.

Protocol: Hydrolysis and Amide Coupling

Part A: Hydrolysis

  • Dissolve the C3-substituted methyl indole-2-carboxylate in a mixture of THF/Methanol/Water.

  • Add lithium hydroxide (LiOH) (2-3 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and use the resulting carboxylic acid without further purification.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A in DMF.

  • Add HATU (1.2 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) and stir for 10 minutes.

  • Add the desired amine (1.1 eq.) and stir at room temperature for 4-12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase.

  • Purify the final amide product by column chromatography or recrystallization.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.

  • Solvents: Use anhydrous solvents where specified and handle flammable solvents with appropriate precautions.

Conclusion

This compound is a high-value intermediate for the synthesis of novel antiviral compounds. Its straightforward preparation and the versatility of the C3-iodo group in palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of diverse libraries of indole-2-carboxylate and -carboxamide derivatives. The protocols outlined in this guide offer reliable methods for both the synthesis of this key intermediate and its subsequent elaboration into potential therapeutic agents, thereby accelerating research and development in the field of antiviral drug discovery.

References

Application Notes and Protocols for C-N Bond Formation with Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Functionalized Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Functionalization of the indole scaffold is a key strategy in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The formation of a carbon-nitrogen (C-N) bond at the indole nitrogen (N-1 position) is a particularly powerful transformation, leading to N-aryl and N-alkyl indoles. These motifs are prevalent in a wide range of therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs.

Methyl 3-iodo-1H-indole-2-carboxylate is a versatile building block for the synthesis of complex indole derivatives. The presence of the iodo group at the C-3 position provides a reactive handle for various cross-coupling reactions, while the methyl ester at C-2 can be further elaborated or hydrolyzed. This application note provides a detailed guide to the reaction conditions for C-N bond formation at the N-1 position of this substrate, focusing on two of the most powerful methods in the synthetic chemist's toolbox: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Mechanistic Rationale and Strategic Considerations

The choice between a Palladium- or Copper-catalyzed approach for C-N bond formation depends on several factors, including the nature of the amine coupling partner, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a go-to method for C-N cross-coupling due to its broad substrate scope and high functional group tolerance.[1] The catalytic cycle, as generally understood, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-arylated or N-alkylated product and regenerate the Pd(0) catalyst.[2][3]

For a substrate like this compound, the electron-withdrawing nature of the methyl ester at the C-2 position can influence the electronic properties of the indole ring, potentially affecting the rate of the catalytic cycle. The selection of an appropriate bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the reductive elimination steps.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N bond formation that has seen a resurgence with the development of milder reaction conditions using catalytic amounts of copper and various ligands.[4] The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes a coupling reaction with the aryl halide.[5] While often requiring higher temperatures than Buchwald-Hartwig reactions, modern Ullmann protocols offer a cost-effective alternative, particularly for N-arylation with electron-rich amines and for certain N-alkylation reactions.[6][7]

Comparative Overview of Reaction Conditions

The following table provides a comparative summary of typical reaction conditions for Palladium- and Copper-catalyzed C-N bond formation with halo-indoles, which can be adapted for this compound.

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu(OAc)₂
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BrettPhos)[8]Diamines, amino acids (e.g., L-proline), N,N'-dimethyl-1,2-cyclohexanediamine[4][9]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[10]
Solvent Aprotic polar solvents (e.g., Toluene, Dioxane, THF)Polar aprotic solvents (e.g., DMF, DMSO, NMP)[10]
Temperature 80-120 °C100-160 °C
Amine Scope Broad: primary & secondary alkyl and aryl amines, amides, heterocycles[11]Good for aryl amines and N-heterocycles; can be effective for some alkyl amines

Experimental Protocols

The following protocols are provided as a detailed starting point for the C-N coupling of this compound. Optimization may be necessary for specific amine coupling partners.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is designed for the coupling of an aryl amine with this compound.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Add cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl amine (1.2 equiv.) followed by anhydrous toluene (to achieve a concentration of 0.1-0.2 M).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl indole derivative.

Protocol 2: Copper-Catalyzed N-Alkylation (Ullmann-type Reaction)

This protocol is suitable for the coupling of a primary alkyl amine with this compound.

Materials:

  • This compound

  • Primary alkyl amine (e.g., n-butylamine)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), CuI (10 mol%), and L-proline (20 mol%).

  • Add potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the primary alkyl amine (1.5 equiv.) followed by anhydrous DMF (to achieve a concentration of 0.2-0.5 M).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 120-140 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl indole derivative.

Visualization of Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Indole, Pd Catalyst, Ligand, Base amine Add Amine reagents->amine solvent Add Anhydrous Solvent amine->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute & Filter cool->filter extract Aqueous Workup filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: A typical experimental workflow for C-N cross-coupling reactions.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst and/or ligand loading. For Buchwald-Hartwig aminations, using a pre-catalyst can sometimes improve efficiency. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. For Ullmann couplings, higher temperatures may be required.

  • Side Reactions: The N-H of the indole is acidic and can participate in side reactions. Ensuring complete deprotonation by the base is crucial. In some cases, N-protection of the indole prior to C-N coupling at a different position might be a viable strategy, though for N-1 functionalization, this is the desired reaction. For Buchwald-Hartwig reactions, hydrodehalogenation of the starting material can be a competing pathway, which can sometimes be suppressed by the choice of ligand and base.[2]

  • Purification Challenges: The polarity of the N-substituted indole product will vary significantly depending on the nature of the coupled amine. A careful selection of the eluent system for column chromatography is necessary. For basic amine products, adding a small amount of triethylamine to the eluent can improve peak shape and prevent streaking on the silica gel.

References

application of methyl 3-iodo-1H-indole-2-carboxylate in fragment-based screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Fragment-Based Screening Using Methyl 3-Iodo-1H-Indole-2-Carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Power of Iodinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused library of small, low-molecular-weight fragments (typically <300 Da).[4] These fragments, despite their weak initial binding affinities (μM to mM range), form highly efficient and specific interactions with the target protein.[5][6] The structural information gleaned from these simple binding events provides a more rational and atom-efficient path to potent, lead-like molecules.

Within the arsenal of fragment libraries, halogenated compounds, and particularly iodinated fragments like this compound, hold a privileged position. For many years, halogens were incorporated into drug candidates primarily for their steric bulk and lipophilicity.[7] However, it is now unequivocally recognized that heavier halogens (Cl, Br, I) can act as potent Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond (XB).[7][8][9] This interaction occurs between a region of positive electrostatic potential on the halogen atom, termed the "σ-hole," and a Lewis base (e.g., a backbone carbonyl oxygen or a histidine nitrogen) on the protein target.[9][10] The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[7]

This compound is an exemplary fragment for FBDD campaigns due to three key features:

  • Potent Halogen Bonding: The iodine atom is a strong halogen bond donor, capable of forming stabilizing interactions that can anchor the fragment in a binding pocket.[7][10]

  • Crystallographic Phasing Power: As a "heavy atom," iodine scatters X-rays significantly, making it an invaluable tool in X-ray crystallography for unambiguously identifying the fragment's location and orientation in the protein's electron density map, even in cases of weak binding or low occupancy.[11][12]

  • A "Poised" Synthetic Handle: The carbon-iodine bond is a versatile functional group for synthetic elaboration, providing a direct vector for medicinal chemists to "grow" the fragment hit into a more potent lead compound through well-established cross-coupling reactions.[13]

This guide provides a detailed overview and field-proven protocols for the application of this compound in a typical FBDD workflow.

Physicochemical Profile of a Privileged Fragment

This compound is an ideal fragment that adheres to the widely accepted "Rule of Three," a set of guidelines for desirable fragment properties.[14] Its indole scaffold is a common "privileged" structure found in numerous approved drugs, suggesting it is a favorable template for biological recognition.

PropertyValueSource
IUPAC Name This compound[15]
CAS Number 534595-85-2[15][16][17]
Molecular Formula C₁₀H₈INO₂[15]
Molecular Weight 301.08 g/mol [15]
cLogP ~2.9[15]
Hydrogen Bond Donors 1 (indole N-H)[15]
Hydrogen Bond Acceptors 2 (carbonyl and ester oxygens)[15]
Rotatable Bonds 1[15]

Primary Screening Methodologies and Protocols

The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events.[18][19] this compound is well-suited for a variety of primary screening methods.

Application 1: X-ray Crystallography for Unambiguous Hit Identification

Crystallography as a primary screen is a powerful method for not only identifying hits but also providing immediate, high-resolution structural information that is critical for subsequent optimization.[20][21] The use of iodinated (or brominated) fragments is particularly advantageous as the heavy atom provides a strong anomalous signal, confirming the observed electron density belongs to the fragment and not a crystallization artifact.[12][22]

FBDD_XRay_Workflow cluster_prep Crystal Preparation cluster_soak Fragment Soaking cluster_data Data Collection & Analysis CryoProtect Cryo-protect Protein Crystals FlashCool Flash-cool in Liquid Nitrogen CryoProtect->FlashCool Soak Soak Crystal in Fragment Solution (1-4 hours) FlashCool->Soak PrepFrag Prepare Fragment Solution (e.g., 10-50 mM in DMSO) PrepFrag->Soak CollectData Collect Diffraction Data (Synchrotron Source) Soak->CollectData ProcessData Process Data & Solve Structure CollectData->ProcessData Refine Refine Model & Analyze Electron Density Map ProcessData->Refine Hit Validated Fragment Hit (Structure Solved) Refine->Hit Binding Observed?

Caption: Workflow for crystallographic fragment screening.

Protocol: Crystal Soaking with this compound

  • Fragment Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. Ensure the fragment is fully dissolved.

  • Soaking Solution Preparation: Prepare the final soaking solution by diluting the fragment stock into a cryo-protectant buffer that is compatible with your protein crystals. The final fragment concentration is typically 1-10 mM, with a final DMSO concentration of 5-10%.

    • Expert Insight: The DMSO concentration must be carefully matched to the cryo-protectant solution used for the apo crystals to avoid crystal damage. A DMSO gradient may be necessary for sensitive crystals.

  • Crystal Soaking: Transfer a protein crystal into a drop of the soaking solution. The soaking time can vary from minutes to overnight, but a typical starting point is 1-4 hours.

    • Expert Insight: Shorter soaking times can minimize potential crystal damage, while longer times may be needed to achieve sufficient occupancy for weakly binding fragments.

  • Cryo-cooling: Loop the soaked crystal and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.[23] It is crucial to collect data at an appropriate wavelength to maximize the anomalous signal from the iodine atom (e.g., near the iodine L-absorption edge).

    • Trustworthiness: Employ low-dose data collection strategies to minimize specific radiation damage, which can cause cleavage of the C-I bond and lead to misinterpretation of the binding mode.[11]

  • Structure Determination: Process the data and solve the structure. The presence of a strong peak in the anomalous difference Fourier map will confirm the location of the iodine atom, and by extension, the fragment itself.

Application 2: Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Ranking

SPR is a sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[24][25][26] It provides real-time kinetic data (association and dissociation rates) and equilibrium affinity data (Kᴅ), allowing for the rapid identification and ranking of binders.[18]

FBDD_SPR_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_confirm Hit Confirmation Immobilize Immobilize Target Protein on Sensor Chip Block Block Remaining Active Sites Immobilize->Block InjectFrag Inject Fragment at a Single High Concentration Block->InjectFrag Measure Measure Binding Response (RU) InjectFrag->Measure DoseResponse Inject Confirmed Hits in a Dose-Response Series Measure->DoseResponse Select Hits DetermineKD Determine Affinity (Kᴅ) DoseResponse->DetermineKD ValidatedHit Validated & Ranked Hit DetermineKD->ValidatedHit

Caption: SPR-based fragment screening cascade.

Protocol: SPR Primary Screening and Hit Validation

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a suitable density. A reference flow cell should be prepared in parallel (e.g., blocked without protein) to enable background subtraction.

    • Expert Insight: For fragment screening, achieving a high immobilization level is critical to maximize the binding signal (Rₘₐₓ), as the response is proportional to the molecular weight of the analyte.[27]

  • Running Buffer Preparation: Use a suitable buffer (e.g., HBS-EP+). Crucially, the running buffer must contain the same concentration of DMSO as the fragment samples to minimize bulk refractive index mismatches, which are a major source of false positives.[25] A typical concentration is 2-5% DMSO.

  • Primary Screen: Prepare a plate with this compound and other fragments at a single high concentration (e.g., 200 µM). Inject the fragments over the target and reference flow cells.

  • Hit Triage: Identify initial hits based on a response threshold significantly above the noise level of the instrument. The binding response should be specific to the target flow cell after reference subtraction.

  • Hit Confirmation and Affinity Determination: For promising hits, perform a dose-response experiment. Prepare a series of dilutions of the fragment (e.g., from 500 µM down to ~1 µM) and inject them over the chip.

  • Data Analysis: Fit the equilibrium binding responses from the dose-response experiment to a steady-state affinity model to determine the dissociation constant (Kᴅ). Hits are typically in the 10 µM to 1 mM range.

Application 3: NMR Spectroscopy for Detecting Weak Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and robust technique for FBDD.[19][28] It is highly sensitive to weak binding events and can provide atomic-level information about the binding site, all while the interaction occurs in solution.[29] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening as they do not require expensive isotopic labeling of the protein.[30][31]

STD_NMR_Principle cluster_protein Protein cluster_ligand Ligand P Protein Protons L_bound Bound Ligand P->L_bound Saturation Transfer (NOE) L_free Free Ligand L_bound->L_free Fast Exchange Detect Detect Signal of Free Ligand L_free->Detect Observe Attenuated Signals Sat Selective RF Saturation (On-Resonance) Sat->P Irradiate Result STD Spectrum Shows Protons Close to the Protein Detect->Result

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protocol: STD-NMR for Hit Identification

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and this compound (typically 100-500 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • Expert Insight: A high ligand-to-protein ratio (e.g., >10:1) is essential to ensure a sufficient pool of free ligand for detection.

  • Acquire On-Resonance Spectrum: Set up the NMR experiment to selectively saturate a region of the spectrum where only protein protons resonate (e.g., -1 ppm). This saturation will be transferred via the Nuclear Overhauser Effect (NOE) to any bound fragments.

  • Acquire Off-Resonance Spectrum (Reference): Acquire a reference spectrum by selectively saturating a region far from any protein or ligand signals (e.g., 40 ppm). In this case, no saturation is transferred.

  • Calculate Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of the fragment that were in close proximity to the protein.

  • Interpretation: The presence of signals in the STD spectrum is a clear indication of binding. The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein (the binding epitope).

From Hit to Lead: Validation and Optimization

A critical principle of FBDD is the use of orthogonal assays for hit validation.[32] A fragment identified by SPR, for example, should be confirmed by a secondary method like NMR or crystallography to ensure it is not an artifact of the primary assay. Once validated, the simple structure of a fragment like this compound provides an ideal starting point for optimization.[33][34]

Hit Expansion Strategies

The iodine atom is the key to efficient optimization. It serves as a "poised" chemical handle, allowing for rapid and targeted synthetic modifications through established cross-coupling chemistry.

  • Fragment Growing: If structural information from X-ray crystallography or NMR is available, the iodine atom can be used as a vector to "grow" the fragment into an adjacent, unoccupied sub-pocket. Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be used to add new chemical moieties that can form additional favorable interactions, dramatically increasing affinity.[35]

  • SAR by Catalog: Before embarking on extensive synthesis, a rapid exploration of the Structure-Activity Relationship (SAR) can be performed by sourcing and testing commercially available analogs of the hit fragment.[6][13] This can quickly identify which positions on the indole scaffold are sensitive to modification and provide valuable insights for designing the synthetic follow-up library.

Hit_to_Lead_Workflow cluster_opt Iterative Optimization Cycle Hit Validated Fragment Hit (e.g., this compound) Kᴅ ~ 100 µM Design Structure-Based Design (Targeting new interactions) Hit->Design Synthesize Synthesize Analogs (e.g., Suzuki Coupling at Iodo position) Design->Synthesize Test Test Affinity & Properties (SPR, ITC, Biochemical Assay) Synthesize->Test Analyze Analyze SAR Test->Analyze Analyze->Design Next Cycle Lead Potent Lead Compound Kᴅ < 100 nM Analyze->Lead Achieved Potency?

Caption: Iterative cycle of hit-to-lead optimization.

Conclusion

This compound is a powerful and versatile tool for fragment-based drug discovery. Its unique combination of a privileged indole scaffold, a potent halogen-bonding iodine atom, and a poised synthetic handle makes it an ideal candidate for screening campaigns. By leveraging sensitive biophysical techniques like X-ray crystallography, SPR, and NMR, researchers can effectively identify and validate its binding to a target of interest. The subsequent, structurally-guided optimization provides a rational and highly efficient pathway to the development of novel, high-affinity lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of methyl 3-iodo-1H-indole-2-carboxylate. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of the reaction mechanism and the interplay of various parameters. This resource is structured to address common challenges and provide actionable solutions in a direct question-and-answer format.

I. Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the Suzuki coupling of your specific indole substrate.

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound presents a unique set of challenges primarily stemming from the electronic nature of the indole ring. The C-I bond at the 3-position is on an electron-rich heterocycle, which can impact the oxidative addition step of the catalytic cycle.[1] Additionally, the presence of the N-H proton and the ester functionality can lead to side reactions or catalyst inhibition if not properly managed. Unprotected haloindoles can sometimes be challenging substrates due to potential side reactions involving the N-H group.[2]

Q2: How does the N-H group on the indole ring affect the reaction?

A2: The acidic N-H proton of the indole ring can have several effects. It can react with the base, potentially altering the stoichiometry and effectiveness of the base in the catalytic cycle.[3][4] In some cases, the indole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[5] While N-protection is a common strategy to mitigate these issues, successful couplings with unprotected indoles are well-documented and often preferred to avoid extra synthetic steps.[2][6]

Q3: What is the general reactivity trend for aryl halides in Suzuki couplings, and where does my substrate fit?

A3: The reactivity of aryl halides in the rate-determining oxidative addition step typically follows the order: I > OTf > Br >> Cl.[7] Your substrate, this compound, contains a highly reactive C-I bond, making it an excellent candidate for Suzuki coupling.[8]

Q4: Why is a base essential for the Suzuki coupling reaction?

A4: The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which is necessary for the transmetalation step.[3][4][7] The base also facilitates the regeneration of the active Pd(0) catalyst.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Product Yield

This is the most frequent challenge. A systematic evaluation of the reaction components is crucial for diagnosis.

Q5: I'm observing very low conversion of my starting material. What are the likely culprits?

A5: Low conversion can stem from several factors. Here's a checklist to work through:

  • Inactive Catalyst: The active Pd(0) species may not be generated or could be deactivated.[9] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).[9] For air-sensitive Pd(0) catalysts like Pd(PPh₃)₄, ensure they are fresh and handled under an inert atmosphere.[7]

  • Inefficient Oxidative Addition: While iodoindoles are generally reactive, a bulky or electron-rich coupling partner can slow this step. Consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), to facilitate oxidative addition.[9]

  • Poor Transmetalation: This step can be sluggish if the boronic acid isn't sufficiently activated.[9] The choice of base and solvent is critical here.

  • Oxygen Contamination: Rigorous degassing of the solvent and reaction vessel is paramount. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9] Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[9]

Q6: I've confirmed my catalyst is active, but the yield is still poor. Should I change my base or solvent?

A6: Absolutely. The base and solvent system is a critical optimization point.

  • Base Selection: For electron-rich heteroaryl halides, stronger bases are often required to promote the formation of the active boronate species.[9] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[9] The solubility of the base is also important; ensure it is finely powdered.[9]

  • Solvent System: The solubility of all reactants is crucial.[9] A mixture of an organic solvent and water is often beneficial. The water can improve the solubility of inorganic bases and facilitate the formation of the boronate.[9][10] Common solvent systems include dioxane/water, THF/water, and toluene/ethanol/water.[9][11]

Issue 2: Presence of Significant Side Products

Identifying the byproducts is the first step to mitigating their formation.

Q7: I'm observing a significant amount of a byproduct that appears to be my starting indole without the iodine. What is this, and how can I prevent it?

A7: This side product is the result of dehalogenation .[12] It occurs when the palladium intermediate, after oxidative addition, undergoes reductive elimination with a hydride source instead of the boronic acid partner. The hydride can come from amine bases or alcoholic solvents.[12]

Solutions:

  • Avoid amine bases if dehalogenation is a major issue.

  • Ensure your solvent is high purity and anhydrous if using a non-aqueous system.

  • Optimize the reaction kinetics to favor the desired cross-coupling pathway, potentially by increasing the concentration of the boronic acid or using a more efficient ligand.

Q8: My reaction mixture shows byproducts from the homocoupling of my boronic acid. How can I minimize this?

A8: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times.[13]

Solutions:

  • Control Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid relative to the iodoindole.[7][9]

  • Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating that can promote homocoupling.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.

Q9: I'm seeing evidence of protodeboronation of my boronic acid. What causes this and how can I address it?

A9: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[14] This is often promoted by harsh basic conditions and elevated temperatures.[9]

Solutions:

  • Milder Base: If possible, switch to a milder base like KF.[9]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[9]

  • Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[9]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[9]

III. Experimental Protocols & Data

This section provides a starting point for your experiments and a framework for optimization.

Standard Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for your specific boronic acid partner.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) to the flask under a positive pressure of inert gas.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.[9]

Table 1: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Robust and effective for a wide range of substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases often improve yields with heteroaryl halides.[9]
Solvent 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1)Aprotic/aqueous mixture aids solubility of reagents.[11]
Temperature 80-100 °CSufficient to overcome activation barriers.[9]
Boronic Acid 1.2-1.5 equivalentsA slight excess can drive the reaction to completion.[7]
Optimized Protocol for Challenging Substrates

For boronic acids that are sterically hindered or electronically deactivated, the following modifications may improve the yield.

Table 2: Conditions for Challenging Couplings

ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%)A source of Pd(0).
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands facilitate oxidative addition.[9]
Base K₃PO₄ (3 equiv.)A strong, effective base for challenging couplings.[9][15]
Solvent Toluene/H₂O (10:1) or 2-MeTHF/H₂O (10:1)Can be effective for specific substrate combinations.
Temperature 100-120 °CHigher temperatures may be necessary.

IV. Visualizing the Process

Understanding the underlying mechanisms and decision-making processes is key to successful optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl + R¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl + [R²-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + R¹-R² Product R¹-R² Product->RedElim BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation ArylHalide R¹-X (Your Indole) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Issue Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Degassing Ensure Rigorous Degassing Start->Degassing Side_Products Analyze Side Products (Dehalogenation, Homocoupling) Start->Side_Products Change_Base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) Check_Reagents->Change_Base Degassing->Change_Base Change_Solvent Optimize Solvent System (e.g., Dioxane/H₂O) Change_Base->Change_Solvent Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Change_Solvent->Change_Ligand Increase_Temp Increase Reaction Temperature Change_Ligand->Increase_Temp Success Improved Yield Increase_Temp->Success Adjust_Stoich Adjust Boronic Acid Stoichiometry (1.2-1.5 eq) Side_Products->Adjust_Stoich Homocoupling Use_BPin Use Boronic Acid Pinacol Ester (BPin) Side_Products->Use_BPin Protodeboronation Adjust_Stoich->Success Use_BPin->Success

References

Technical Support Center: Synthesis of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of methyl 3-iodo-1H-indole-2-carboxylate. This molecule is a crucial building block in medicinal chemistry and drug development, frequently used in cross-coupling reactions to introduce complex aryl or alkyl groups at the C3 position of the indole scaffold.[1] The most common synthetic route involves the direct electrophilic iodination of methyl 1H-indole-2-carboxylate. While seemingly straightforward, this reaction is often plagued by the formation of specific side products that can complicate purification and reduce yields.

This guide is designed for researchers and process chemists to navigate these challenges. We will move beyond simple procedural outlines to explain the causality behind common issues, providing field-proven troubleshooting strategies and robust analytical methods to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, identified through common analytical techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR).

Q1: My TLC plate shows three distinct spots after running the reaction: my desired product, unreacted starting material, and a new, less polar spot. What is this side product and how do I prevent it?

A1: This is the most frequently encountered issue. The less polar spot is almost certainly a di-iodinated product , most commonly methyl 3,5-diiodo-1H-indole-2-carboxylate .

Causality (The "Why"): The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic, leading to the desired initial iodination.[2] However, once the first iodine atom is attached at C3, the indole ring remains sufficiently activated for a second electrophilic attack. While the C3-iodo group is deactivating, the reaction can still proceed, with the C5 position being the next most favorable site for iodination on the benzene portion of the ring.[3][4] This secondary reaction is often accelerated by excess iodinating agent or elevated temperatures.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully limit the amount of the iodinating agent, typically N-Iodosuccinimide (NIS), to 1.0-1.05 equivalents relative to the starting material. Using a significant excess is the primary cause of di-iodination.

  • Temperature Management: Perform the reaction at a reduced temperature. Start the addition of NIS at 0 °C and allow the reaction to slowly warm to room temperature. The activation energy for the second iodination is generally higher, so lower temperatures disproportionately slow this undesired side reaction.

  • Monitor Vigorously: Use TLC to track the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent the buildup of the di-iodinated product.

  • Purification: If the side product has already formed, it can be separated from the desired mono-iodinated product via column chromatography. The di-iodinated product will have a higher Rf value (be less polar).

Data Presentation: Typical TLC Profile

CompoundTypical Rf (20% EtOAc/Hexane)Appearance under UV (254 nm)
Methyl 3,5-diiodo-1H-indole-2-carboxylate~0.55Quenching
This compound (Product) ~0.40 Quenching, often fluorescent
Methyl 1H-indole-2-carboxylate (Starting Material)~0.30Quenching, often fluorescent
Succinimide (Byproduct)~0.05 (streaks)Not UV active

Note: Rf values are approximate and depend on the specific TLC plate and solvent system.

Visualization: Competing Reaction Pathways

G SM Methyl 1H-indole-2-carboxylate P1 This compound (Desired Product) SM->P1 SP1 Methyl 3,5-diiodo-1H-indole-2-carboxylate (Side Product) P1->SP1 k2 (slower) C5-Iodination NIS1 + 1.0 eq NIS NIS2 + Excess NIS (or Prolonged Time)

Caption: Desired C3-iodination versus the competing C5-iodination side reaction.

Q2: My NMR spectrum is clean except for peaks around δ 2.8 ppm (singlet), and the product is difficult to crystallize. What is this impurity?

A2: This is a classic sign of contamination by succinimide , the stoichiometric byproduct of using NIS as the iodinating agent. Succinimide is highly polar and has some solubility in common organic solvents like ethyl acetate and dichloromethane, making it prone to co-eluting or being trapped in the product during solvent removal.

Troubleshooting Protocol: Optimized Aqueous Workup

Succinimide is very soluble in water, especially under basic conditions. An effective aqueous wash is the best method to remove it before chromatography.

  • Quench the Reaction: After the reaction is complete (by TLC), cool the mixture in an ice bath.

  • Reduce the Iodine: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes. This will quench any unreacted NIS and remove the orange/brown color of elemental iodine.

  • Dilute and Extract: Dilute the mixture with your primary extraction solvent (e.g., ethyl acetate).

  • Basic Wash (Critical Step): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the succinimide (pKa ~9.6), converting it to its highly water-soluble sodium salt, which is efficiently extracted into the aqueous layer. Repeat this wash twice.

  • Final Washes: Wash the organic layer with water, then with brine to remove residual dissolved water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This procedure should yield a crude product free of succinimide.

Q3: The reaction is very slow, and I'm recovering most of my starting material even after several hours. How can I improve the conversion rate?

A3: Low reactivity can stem from impure reagents or insufficiently electrophilic conditions. Simply increasing the temperature can lead to the side products discussed in Q1. A more controlled approach is needed.

Causality (The "Why"): The iodination of indoles with NIS is an electrophilic aromatic substitution. The reactivity of NIS can be significantly enhanced by the presence of a catalytic amount of a Brønsted or Lewis acid.[5] The acid protonates the succinimide nitrogen, making the iodine atom more electron-deficient and thus a much stronger electrophile.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your NIS is of high purity and has been stored in a desiccator, as moisture can degrade it. The starting indole should also be pure.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions that can consume reagents or degrade the indole.

  • Catalytic Acid Activation: Add a catalytic amount (1-5 mol%) of a mild acid like trifluoroacetic acid (TFA) or silica gel to the reaction mixture before adding the NIS.[5] This can dramatically increase the reaction rate without promoting significant degradation.

  • Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred. Acetonitrile is also effective. Avoid protic solvents like methanol unless transesterification is desired.

Visualization: Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Verify Purity of Starting Material & NIS start->check_reagents run_inert Run Reaction Under Inert Atmosphere (Ar/N2) check_reagents->run_inert add_catalyst Add Catalytic TFA (1-5 mol%) run_inert->add_catalyst monitor_tlc Monitor by TLC Every 15 min add_catalyst->monitor_tlc success Reaction Complete monitor_tlc->success SM Consumed fail Still Low Conversion: Consider Alternative Iodinating System monitor_tlc->fail No Change After 1-2h

Caption: Decision workflow for addressing low reaction conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why is electrophilic iodination so selective for the C3 position of the indole ring?

A1: The high regioselectivity for the C3 position is a fundamental electronic property of the indole nucleus. When an electrophile attacks at C3, the resulting cationic intermediate (the Wheland intermediate or σ-complex) is stabilized by resonance structures that delocalize the positive charge over both the C2 carbon and, most importantly, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring.[2] Attack at any other position, including C2, results in less stable intermediates where the benzene ring's aromatic sextet is broken in key resonance forms. This makes the C3 pathway significantly lower in energy.

Q2: What are the best analytical methods to confirm the structure of my product and identify impurities?

A2: A combination of techniques is ideal for a self-validating protocol:

  • 1H NMR: This is the most powerful tool. The disappearance of the C3-proton signal (a doublet of doublets or triplet around δ 7.2 ppm in the starting material) is a clear indicator of successful C3-iodination. The remaining aromatic protons will show characteristic shifts.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for confirming the mass of the desired product (m/z = 301.96 for [M+H]⁺) and detecting any di-iodinated species (m/z = 427.86 for [M+H]⁺) or unreacted starting material (m/z = 176.07 for [M+H]⁺).

  • 13C NMR: While not always necessary for routine checks, 13C NMR will show a dramatic upfield shift for the C3 carbon upon iodination, moving from ~108 ppm to a highly shielded value often below 80 ppm due to the heavy atom effect of iodine.

Data Presentation: Key 1H NMR Signals (in CDCl₃, ~400 MHz)

CompoundC3-H Signal (ppm)Aromatic Protons (ppm)NH Signal (ppm)
Methyl 1H-indole-2-carboxylate~7.2 (d, J≈1 Hz)7.1 - 7.7 (multiplet)~8.8 (br s)
This compound Absent 7.2 - 7.8 (multiplet) ~8.9 (br s)
Methyl 3,5-diiodo-1H-indole-2-carboxylateAbsentSignals become singlets/doublets due to simplified splitting patterns~9.0 (br s)
Q3: Can I use molecular iodine (I₂) instead of NIS?

A3: Yes, molecular iodine (I₂) can be used, but it is a much weaker electrophile than the "I⁺" source provided by activated NIS. To be effective, I₂ typically requires an activating agent.[6] Common activators include:

  • An Oxidizing Agent: Such as H₂O₂ or ceric ammonium nitrate (CAN), which oxidizes I⁻ (formed during the reaction) back to I₂, or generates a more potent electrophilic iodine species.[7]

  • A Lewis Acid: To polarize the I-I bond.

  • A Base: In the presence of a base like KOH, the reaction can proceed via the indole anion.[8]

Potential Pitfalls: Using these activators can introduce new side reactions. Strong oxidants or acids can lead to indole decomposition, and basic conditions can promote N-alkylation if any electrophilic impurities are present. For clean, high-yielding C3-iodination, NIS under controlled conditions remains the superior choice for most lab-scale applications.[9]

Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask under an argon atmosphere, add methyl 1H-indole-2-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) or THF (~0.1 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add N-Iodosuccinimide (1.05 eq) in one portion to the stirred solution.

  • Monitor the reaction by TLC (20% ethyl acetate/hexanes).

  • Once the starting material is consumed (typically 1-3 hours), proceed immediately to the workup protocol.

Protocol 2: Optimized Aqueous Workup & Purification
  • Quench the reaction at 0 °C by adding saturated aqueous Na₂S₂O₃ until the color disappears.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer twice with saturated aqueous NaHCO₃, followed by once with water and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product as a white to pale yellow solid.

References

Technical Support Center: Chromatographic Purification of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of methyl 3-iodo-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key synthetic intermediate. Our approach is rooted in fundamental chromatographic principles and validated by field-proven methodologies to ensure you can achieve high purity and yield.

Introduction: The Challenge of Purifying 3-Iodoindoles

This compound is a valuable building block in medicinal chemistry. Its purification via silica gel chromatography, while routine, presents specific challenges. These often stem from the reactivity of the indole nucleus, the potential for co-eluting impurities generated during synthesis, and the inherent instability of some halogenated indoles. This guide provides a systematic approach to troubleshooting and optimizing your purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A1: A common and effective starting point for the purification of many indole derivatives is a hexane/ethyl acetate solvent system.[1] For this compound, a gradient elution is recommended. Begin with a low polarity mobile phase, such as 5% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. A typical gradient might run from 5% to 30% ethyl acetate over 10-12 column volumes.

Q2: How can I determine the optimal solvent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. Test various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf value between 0.2 and 0.4.[2] This Rf range in TLC typically translates to good separation on a flash column. Also, co-spot your crude reaction mixture with the starting material (methyl 1H-indole-2-carboxylate) to ensure your chosen system can resolve the product from this key potential impurity.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: 3-Haloindoles can be sensitive to the acidic nature of standard silica gel.[3][4] If you observe streaking on TLC or low recovery from the column, consider neutralizing the silica gel. This can be achieved by pre-treating the silica. A common method is to flush the packed column with a solvent mixture containing 1-2% triethylamine (TEA), followed by flushing with your starting mobile phase before loading your sample.[5][6] Alternatively, using a different stationary phase like neutral alumina can be a solution.[7]

Q4: I'm having trouble separating my product from a closely running impurity. What are my options?

A4: If you are dealing with regioisomers (e.g., 5-iodo or other positions on the benzene ring), which are common byproducts in electrophilic iodination, separation can be challenging.[1][8] Consider using a shallower solvent gradient to improve resolution. If hexane/ethyl acetate is not effective, you can try a different solvent system, such as dichloromethane/methanol, which offers different selectivity.[9] In some cases, switching to a reverse-phase chromatography setup might be necessary to achieve separation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The product is eluting with the solvent front.
  • Cause: The mobile phase is too polar.

  • Solution: Decrease the initial concentration of the polar solvent (ethyl acetate) in your mobile phase. If you started with 10% ethyl acetate in hexanes, try 2-5%. Always confirm with TLC first to ensure your target compound moves off the baseline but has a low Rf in the starting solvent system.

Issue 2: Poor separation between the product and starting material (methyl 1H-indole-2-carboxylate).
  • Cause: The polarity difference between the product and starting material is small, and the chosen solvent system is not providing adequate selectivity.

  • Troubleshooting Workflow:

start Poor Separation (Product & SM) shallow_gradient Use a Shallower Gradient (e.g., 5-15% EtOAc over 20 CV) start->shallow_gradient Optimize Elution change_solvents Change Solvent System (e.g., Hexane/DCM or Toluene/EtOAc) start->change_solvents Change Selectivity check_loading Reduce Column Loading start->check_loading Improve Banding start Product Degradation on Column neutralize_silica Neutralize Silica Gel (1-2% TEA wash) start->neutralize_silica Mitigate Acidity workup_quickly Minimize Time on Column (Use slightly higher flow rate) start->workup_quickly Reduce Contact Time use_alumina Switch to Neutral Alumina neutralize_silica->use_alumina If degradation persists

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting one of the most versatile yet sometimes challenging C-C bond-forming reactions in the synthetic chemist's toolbox: the Sonogashira coupling, specifically with 3-iodoindole substrates. The indole nucleus, a cornerstone of many natural products and pharmaceuticals, presents unique challenges that require a nuanced approach. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and solve issues in your own research.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common failure modes encountered during the Sonogashira coupling of 3-iodoindoles.

Issue 1: Low to No Product Yield with Starting Material Unchanged

This is the most frequent issue, pointing towards a fundamental problem with reaction initiation or catalyst turnover.

Question: My Sonogashira reaction with a 3-iodoindole substrate is giving a low yield or no product at all, and I'm recovering my starting material. What are the common causes and how can I fix this?

Answer: This outcome typically stems from issues with catalyst activity, suboptimal reaction conditions, or the inherent reactivity of the indole substrate itself. A systematic check of the following parameters is crucial.

1. Catalyst and Ligand System Inadequacy

The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for electron-rich and potentially coordinating heterocycles like indoles[1].

  • Causality: The catalytic cycle's rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) center. Electron-rich indoles can make this step sluggish. Furthermore, the triphenylphosphine ligand can dissociate, leading to catalyst decomposition.

  • Solution: Employ more robust and active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos, cataCXium A) or N-heterocyclic carbene (NHC) palladium complexes can enhance catalyst stability, promote oxidative addition, and accelerate the reaction[1][2][3]. For instance, Buchwald and others have demonstrated that bulky phosphine ligands are effective for challenging substrates[3][4].

2. Suboptimal Reaction Conditions

The delicate balance of solvent, base, and temperature can make or break this reaction.

  • Solvent Choice: While common solvents like THF and DMF are widely used, they can sometimes chelate the catalyst or be incompatible with certain bases, leading to deactivation[1][5]. Anecdotal evidence suggests THF can promote the formation of palladium black[6].

    • Solution: Consider switching to less coordinating solvents like toluene or dioxane, often used in combination with an amine base[1].

  • Base Selection: The base deprotonates the terminal alkyne to form the active nucleophile and neutralizes the HX generated. Triethylamine (TEA) is common, but its basicity may be insufficient.

    • Solution: For challenging couplings, stronger organic bases like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can be more effective[1][7]. Inorganic bases such as Cs₂CO₃ or K₂CO₃ are also excellent choices, particularly in copper-free protocols[1][3].

  • Temperature: Many Sonogashira reactions with reactive aryl iodides proceed at room temperature, but this is not always the case with indoles[8][9].

    • Solution: If no reaction occurs at room temperature, gradually increase the heat. Temperatures of 80-100°C in a sealed tube may be necessary to drive the reaction to completion, especially if using a less reactive aryl bromide as a comparison[1][7][10].

3. The Indole N-H Problem

The acidic proton on the indole nitrogen is a frequent source of complications.

  • Causality: The N-H proton can be deprotonated by the base, creating an alternative nucleophile that can coordinate to the palladium or copper center, interfering with the catalytic cycle[1]. This can lead to catalyst inhibition or undesired side reactions.

  • Solution: N-Protection: Protecting the indole nitrogen with groups like Boc (tert-butoxycarbonyl) or Tosyl (Ts) can significantly improve yields by preventing these side reactions[1][11]. While successful couplings with N-unprotected indoles are reported, they often require carefully optimized catalyst systems and conditions[1]. If your primary goal is product formation, N-protection is a reliable strategy.

Troubleshooting Summary: Low/No Yield
Potential CauseRecommended SolutionRationale & Key Insight
Inactive Catalyst System Switch to Pd precatalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/X-Phos) or an NHC-Pd complex.Enhances catalyst stability and accelerates the rate-limiting oxidative addition step for the electron-rich indole ring[1][2].
Suboptimal Solvent/Base Change solvent from THF/DMF to Toluene/Dioxane. Use a stronger base like DIPEA or an inorganic base like Cs₂CO₃.Reduces potential for catalyst deactivation by solvent coordination and ensures efficient alkyne deprotonation[1][5].
Insufficient Temperature Gradually increase reaction temperature from RT to 80-100°C. Consider using a sealed vessel for volatile components.Thermal energy is often required to overcome the activation barrier for less reactive substrates[7][10].
Interference from N-H Protect the indole nitrogen with a Boc or Ts group prior to coupling.Prevents deprotonation and subsequent coordination to the metal centers, which can inhibit catalysis[1][11].
Reagent Impurity Use high-purity, anhydrous reagents. Distill amine bases before use. Ensure CuI is fresh (white to light tan, not green/brown).Impurities, oxygen, and water can poison the sensitive Pd(0) catalyst and oxidize the Cu(I) co-catalyst[5].
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

A clear visual indicator that your catalyst is no longer active in solution.

Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What is happening and how can I prevent it?

Answer: The formation of a black precipitate, known as "palladium black," is a classic sign of Pd(0) catalyst decomposition. The active, soluble Pd(0) species has agglomerated and crashed out of solution, rendering it inactive[5].

  • Causality & Prevention:

    • Presence of Oxygen: The Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing allows oxygen to oxidize Pd(0) to Pd(II), which can then lead to precipitation. Solution: Employ rigorous inert atmosphere techniques. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30+ minutes). Use Schlenk line techniques or a glovebox[5].

    • Impurities: Acidic or oxidizing impurities in your reagents or solvent can poison and destabilize the catalyst. Solution: Use reagents from fresh, sealed bottles. Purify starting materials if their quality is questionable[5].

    • Excessive Temperature: While some heat may be necessary, excessively high temperatures can accelerate the rate of decomposition. Solution: Increase temperature cautiously and monitor the reaction closely. Do not overheat[5].

    • Inappropriate Ligand: The ligand's primary role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-donating enough, the catalyst is more prone to decomposition. Solution: As mentioned in Issue 1, switch to a more robust ligand system like a biarylphosphine or an NHC[2][5].

Issue 3: Significant Homocoupling of the Alkyne (Glaser Coupling)

This common side reaction consumes your alkyne, forming dimers and reducing the yield of your desired product.

Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this Glaser-Hay homocoupling reaction?

Answer: Alkyne homocoupling is a copper-catalyzed process that is heavily promoted by the presence of oxygen[5]. If this is a persistent issue, several strategies can be employed.

  • Causality & Prevention:

    • Oxygen Promotion: This is the primary culprit. The mechanism of Glaser coupling involves the oxidation of Cu(I) to Cu(II). Solution: The most critical step is to ensure strictly anaerobic conditions, as detailed above[5].

    • High Copper Concentration: While catalytic, excess copper can accelerate the rate of homocoupling. Solution: Reduce the loading of the copper(I) co-catalyst. Try cutting the amount in half (e.g., from 5 mol% to 2.5 mol%).

    • High Alkyne Concentration: The homocoupling is a bimolecular reaction, so its rate is dependent on the alkyne concentration. Solution: Add the terminal alkyne slowly to the reaction mixture via a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over homocoupling[5].

    • Switch to a Copper-Free Protocol: If the above measures fail, the most definitive solution is to eliminate copper entirely. Numerous highly effective copper-free Sonogashira protocols have been developed[1][5][12]. These typically require a more robust palladium/ligand system and may use a different base (like Cs₂CO₃) but completely circumvent the problem of Glaser coupling[3].

Process Diagrams

To better visualize the reaction and troubleshooting logic, refer to the following diagrams.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) Pd_complex Ar-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡C-R (Product) Pd_alkyne->Product Reductive Elimination Alkyne H-C≡C-R Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex From Cu Cycle Glaser_Product R-C≡C-C≡C-R (Glaser Homocoupling) Cu_acetylide->Glaser_Product O₂ Base Base Base->Alkyne CuX Cu(I)-X CuX->Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_tlc Analyze Crude Reaction (TLC, LCMS) start->check_tlc sm_only Only Starting Material (SM)? check_tlc->sm_only decomp SM + Black Precipitate (Pd Black)? sm_only->decomp No sol_sm 1. Check Reagent Purity/Activity (Catalyst, Base, CuI) 2. Use Robust Ligand (XPhos, etc) 3. Increase Temperature 4. Protect Indole N-H sm_only->sol_sm Yes homocoupling SM + Alkyne Dimer Byproduct? decomp->homocoupling No sol_decomp 1. Rigorously Degas Solvents 2. Use High Purity Reagents 3. Check Temperature (avoid excess) 4. Use Stabilizing Ligand decomp->sol_decomp Yes sol_homocoupling 1. Ensure Strict Anaerobic Conditions 2. Reduce CuI Loading 3. Add Alkyne Slowly 4. Switch to Copper-Free Protocol homocoupling->sol_homocoupling Yes

Caption: A decision tree for troubleshooting failed Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: Does the indole N-H group absolutely need to be protected?

A: Not absolutely, but it is highly recommended for reproducibility and yield, especially during methods development. N-protection with groups like Boc, Ts, or even a simple alkyl group prevents the acidic proton from interfering with the catalytic cycle[1][8]. While many modern catalyst systems can perform the coupling on N-H free indoles, these reactions often require more extensive optimization. If you are struggling with yield or side products, N-protection is one of the most reliable variables to change for a positive outcome.

Q2: What is the role of the copper(I) co-catalyst, and when should I run a copper-free reaction?

A: In the classic Sonogashira reaction, the copper(I) co-catalyst is believed to react with the terminal alkyne and base to form a copper(I) acetylide intermediate[9]. This species then undergoes transmetalation with the palladium complex, which is often faster than the direct reaction of the alkyne with the palladium center. This allows the reaction to proceed at a higher rate and under milder conditions (e.g., room temperature)[9][13].

You should switch to a copper-free protocol when:

  • Glaser homocoupling of your alkyne is a significant and unavoidable side reaction[5][14].

  • Your downstream application is sensitive to trace copper contamination (e.g., in materials science or for certain pharmaceutical applications).

  • Your substrates are sensitive to the classic conditions, and a different set of parameters (often involving an inorganic base like Cs₂CO₃) is desired[3].

Q3: My 3-iodoindole is precious. What are some general guidelines for setting up an initial test reaction?

A: When working with a valuable substrate, start small and be systematic.

  • Choose a Robust System: Start with a well-vetted, modern catalyst system known for its broad scope, such as Pd(OAc)₂ with XPhos or another bulky biarylphosphine ligand (1-2 mol% Pd loading).

  • Go Copper-Free First: To eliminate one potential side reaction, a copper-free system with Cs₂CO₃ as the base in a solvent like dioxane is a good starting point.

  • Protect the Nitrogen: If possible, use the N-protected version of your indole for the initial test to maximize the chances of success.

  • Use a Simple Alkyne: Test the reaction with a simple, reliable coupling partner like phenylacetylene or trimethylsilylacetylene.

  • Monitor Closely: Set up the reaction and monitor it by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to see if any product is forming. This will tell you if the reaction is slow, stalled, or simply not working.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a standard starting point for the coupling of a 3-iodoindole with a terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the N-protected 3-iodoindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and copper(I) iodide (CuI) (0.01 equiv, 1 mol%)[15].

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent (or a 2:1 mixture of THF/Et₃N)[6][15].

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If no reaction is observed after several hours (monitor by TLC/LCMS), gently heat the mixture to 50-60 °C[15].

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and a bulky phosphine ligand like XPhos (0.04 equiv) to a dry Schlenk flask.

  • Reaction Setup: To the flask, add the N-protected 3-iodoindole (1.0 equiv) and an inorganic base such as cesium carbonate (Cs₂CO₃) (2.0 equiv)[3].

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as dioxane or acetonitrile[1][3].

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv).

  • Reaction Conditions: Stir and heat the reaction mixture to 70-95 °C[3]. Monitor the reaction by TLC/LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole cross-coupling. As a privileged scaffold in medicinal chemistry and materials science, the functionalization of the indole core is a critical task for researchers. However, the unique electronic properties and multiple potential reaction sites of substituted indoles present significant challenges in cross-coupling reactions. This guide is designed to provide practical, experience-driven advice to help you navigate catalyst selection and troubleshoot common issues encountered in your experiments.

Part 1: Frequently Asked Questions - Core Principles of Indole Cross-Coupling

This section addresses fundamental questions that form the basis of rational catalyst and condition selection for indole-based transformations.

Q1: What are the primary challenges when performing cross-coupling reactions on a substituted indole?

A: The indole nucleus presents a unique set of challenges that stem from its chemical nature:

  • Regioselectivity: Indoles have multiple potential sites for C-H functionalization (C2, C3, C4, C5, C6, C7) and N-H functionalization. Controlling the reaction to occur at the desired position is a primary hurdle. For instance, in palladium-catalyzed arylations, C3 arylation can compete with the desired N-arylation[1]. Direct C-H activation often favors the C2 or C3 positions, while functionalizing the C7 position typically requires a directing group strategy[2][3].

  • The N-H Proton: The proton on the indole nitrogen is acidic and can interfere with many catalytic cycles, particularly those that are base-sensitive[4]. Deprotonation can alter the electronic properties of the indole ring, and the resulting indolide anion can act as a ligand, potentially poisoning the catalyst[5].

  • Catalyst Inhibition/Deactivation: The indole nucleus itself, especially nitrogen-rich azaindoles, can act as a ligand for the metal center, leading to catalyst inhibition and low yields[6].

  • Substrate Sensitivity: Many substituted indoles, particularly those found in natural products or drug candidates, contain sensitive functional groups that are incompatible with harsh reaction conditions (e.g., strong bases or high temperatures).

Q2: Should I protect the indole N-H group before attempting a cross-coupling reaction?

A: This is a critical and common question. The answer depends on the reaction type and the desired outcome.

  • When to Protect: For C-C couplings like the Suzuki-Miyaura reaction, protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Tos) is often a robust strategy to prevent N-arylation side reactions and improve consistency and yields[4][7]. Protection prevents interference from the acidic N-H proton and can lead to cleaner reactions[4].

  • When NOT to Protect: For direct N-arylation (Buchwald-Hartwig or Ullmann coupling), the N-H group is the reaction site and must remain unprotected. Additionally, some C-H activation protocols are designed specifically for N-H indoles[8]. In certain Suzuki couplings, unprotected indoles can surprisingly give higher yields than their protected counterparts, though this is case-specific[7].

Q3: How do I begin to select a metal catalyst (e.g., Palladium, Copper, Nickel)?

A: The choice of metal is dictated by the desired bond formation.

  • Palladium (Pd): This is the most versatile and widely used catalyst for indole cross-coupling. It is the workhorse for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as many C-H activation protocols[8][9][10]. Precursors like Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are common starting points[5][11][12].

  • Copper (Cu): Copper is primarily used in two scenarios: as a co-catalyst with palladium in Sonogashira couplings[13][14] and as the primary catalyst in Ullmann-type N-arylation reactions, which are often a cost-effective alternative to palladium-catalyzed methods[1][15].

  • Nickel (Ni): Nickel catalysts are valuable for cross-coupling with less reactive electrophiles like aryl chlorides in N-arylation reactions[15]. They are also employed in novel C(sp³)–C(sp²) couplings at the benzylic position of substituted indoles[16].

  • Ruthenium (Ru): Ruthenium catalysts have carved out a niche in specific C-H activation and functionalization reactions of the indole scaffold[17].

Q4: What is the role of the ligand, and how do I choose one?

A: The ligand is arguably the most critical component for tuning reactivity and selectivity. It binds to the metal center and modifies its steric and electronic properties, directly influencing the catalytic cycle.

  • Sterically Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, RuPhos, and tBuXPhos are mainstays of modern cross-coupling. Their bulk promotes the reductive elimination step and stabilizes the active catalytic species, making them highly effective for challenging transformations like Buchwald-Hartwig N-arylation of indoles[12][15][18].

  • Bidentate Phosphines: Ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) are effective in a range of reactions, including multicomponent indole syntheses that involve both C-N and C-C bond formation[11].

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form robust bonds with the metal, offering high stability and catalytic activity, sometimes under conditions where phosphine ligands fail[19][20].

  • Diamine Ligands: Simple, inexpensive diamine ligands (e.g., N,N'-dimethylethylenediamine) are exceptionally effective for copper-catalyzed N-arylation of indoles[1][15].

Below is a workflow to guide your initial catalyst and ligand selection process.

G cluster_start cluster_reaction cluster_catalyst cluster_ligand cluster_end start Define Desired Bond (e.g., C-C, C-N) suzuki Suzuki (C-C) start->suzuki Select Reaction Type buchwald Buchwald-Hartwig (C-N) start->buchwald Select Reaction Type sonogashira Sonogashira (C-C, alkyne) start->sonogashira Select Reaction Type heck Heck (C-C, alkene) start->heck Select Reaction Type pd_cat Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) suzuki->pd_cat buchwald->pd_cat pd_cu_cat Pd Catalyst + Cu(I) Co-catalyst sonogashira->pd_cu_cat heck->pd_cat phosphine Bulky Phosphine Ligand (XPhos, SPhos, RuPhos) pd_cat->phosphine Choose Ligand Class Based on Substrate bidentate Bidentate Ligand (DPPF, XantPhos) pd_cat->bidentate Choose Ligand Class Based on Substrate no_ligand Ligandless or Simple Phosphine (PPh₃) pd_cu_cat->no_ligand Often sufficient end Reaction Optimization (Base, Solvent, Temp.) phosphine->end Proceed to Condition Screening bidentate->end Proceed to Condition Screening no_ligand->end Proceed to Condition Screening

Caption: A decision workflow for initial catalyst system selection.

Part 2: Reaction-Specific Troubleshooting Guides

This section provides a Q&A-style guide to troubleshoot specific, common cross-coupling reactions involving substituted indoles.

A. Suzuki-Miyaura Coupling

Issue 1: My reaction shows low or no conversion, even though the catalyst system works for other aryl halides.

  • Potential Cause A: Inactive Catalyst. The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Ensure your palladium source and ligand are handled under an inert atmosphere. Consider using a pre-catalyst (e.g., a G3 or G4 palladacycle), which forms the active Pd(0) species more reliably upon exposure to base[21].

  • Potential Cause B: N-H Interference. If using an unprotected indole, the acidic proton may be interfering with the base or catalyst[4].

    • Solution: Protect the indole nitrogen with a Boc or Tosyl group. This often leads to more reproducible and higher yields[4][7]. Alternatively, if protection is not desired, a careful screen of bases is required.

  • Potential Cause C: Poor Boronic Acid Quality. Heteroaryl boronic acids can be prone to decomposition or protodeboronation (loss of the boronic acid group) upon storage or during the reaction[4].

    • Solution: Use freshly purchased or recently prepared boronic acid of high purity. Store it under an inert atmosphere in a cool, dark place. Using the corresponding pinacol boronate ester (BPin) can increase stability, though they are sometimes less reactive[7].

Issue 2: I am getting a mixture of products, including N-arylation and C3-arylation, instead of my desired C2-arylation.

  • Potential Cause: Incorrect Catalyst/Ligand Combination. The selectivity is highly dependent on the steric and electronic environment around the palladium center.

    • Solution: This is a classic ligand-tuning problem. For selective C2-arylation of N-substituted indoles, a careful screen of conditions is necessary. Sometimes, lower catalyst loadings can surprisingly improve selectivity by disfavoring side reactions[22]. For C7-arylation, a directing group strategy, such as a phosphinoyl group on the nitrogen, combined with a pyridine-type ligand is required to override the intrinsic C2/C3 reactivity[2].

B. Buchwald-Hartwig Amination (N-Arylation)

Issue 1: The reaction is sluggish or stalls, especially with electron-rich indoles or electron-poor aryl halides.

  • Potential Cause: Suboptimal Ligand or Base. The combination of ligand and base is crucial for an efficient catalytic cycle.

    • Solution: Switch to a more electron-rich, sterically hindered biaryl phosphine ligand like tBuXPhos or BrettPhos[15][23]. These ligands accelerate the rate-limiting reductive elimination step. For the base, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard[23]. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with the right ligand[12][23].

Issue 2: I observe significant C3-arylation as a side product.

  • Potential Cause: Catalyst Reactivity. Under certain conditions, particularly with highly active catalysts, competitive C-H activation at the electron-rich C3 position can occur[1].

    • Solution: This issue can sometimes be addressed by moving to a copper-catalyzed Ullmann coupling. Copper systems, especially with diamine ligands, often show excellent selectivity for N-arylation over C-arylation under milder conditions than traditional Ullmann reactions[1]. If sticking with palladium, screening different ligands is key; sometimes a slightly less active but more selective ligand is optimal[12].

C. Sonogashira Coupling

Issue 1: My reaction yields are low, and I see a lot of alkyne homocoupling (Glaser coupling).

  • Potential Cause A: Copper Co-catalyst Issues. The copper(I) co-catalyst is responsible for forming the copper acetylide, but it also promotes the oxidative homocoupling of the alkyne.

    • Solution: Ensure the reaction is run under strictly anaerobic conditions, as oxygen promotes Glaser coupling. Using an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard. Sometimes, a "copper-free" Sonogashira protocol, which relies on a highly active palladium/ligand system to function without the copper co-catalyst, can eliminate this side reaction entirely.

  • Potential Cause B: Inefficient Palladium Catalyst. The palladium catalyst may not be turning over efficiently.

    • Solution: While Pd(PPh₃)₄ is classic, it may not be robust enough. Screening other palladium sources like Pd/C or Pd(OAc)₂ with a suitable ligand can sometimes provide cleaner and higher-yielding reactions[24]. The choice of base is also critical, with organic amine bases often outperforming inorganic ones for this transformation[24].

Part 3: Key Experimental Protocols

This section provides a representative, self-validating protocol that can be used as a starting point for your own optimizations.

Protocol: General Suzuki-Miyaura Coupling of a 5-Bromo-1-tosylindole

This protocol is designed to be a robust starting point. A successful reaction should yield >80% of the desired product with minimal side products, validating the chosen conditions.

Reagents & Equipment:

  • 5-Bromo-1-tosylindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-1-tosylindole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%). Add these solids to the Schlenk flask. Note: Handle catalyst and ligand in a glovebox or quickly in air and immediately place under inert atmosphere.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (repeat 3x). Add the degassed toluene/water solvent mixture via syringe. The final concentration should be ~0.1 M with respect to the bromoindole.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting bromoindole is a key indicator.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-1-tosylindole product.

Part 4: Data Summary & Visualization
Catalyst/Ligand Selection Summary Table
Reaction TypeIndole SubstrateRecommended Catalyst SystemBaseKey Considerations & References
Suzuki-Miyaura Haloindole (N-Protected)Pd₂(dba)₃ / SPhos or XPhosK₃PO₄, Cs₂CO₃N-protection is generally recommended for reproducibility.[4][7]
Buchwald-Hartwig Unprotected IndolePd(OAc)₂ / tBuXPhosNaOtBu, LHMDSBulky, electron-rich ligands are crucial to prevent C-arylation.[12]
Sonogashira HaloindolePd(PPh₃)₄ / CuIEt₃N, iPr₂NHStrict exclusion of oxygen is necessary to prevent Glaser coupling.[14][24]
Heck Halo-tryptophanNa₂PdCl₄ / TXPTSNa₂CO₃Water-soluble ligands are required for unprotected amino acid substrates.[25]
C-H Arylation (C2) N-Alkyl IndolePd(TFA)₂ or Pd(OAc)₂AcO⁻ or CO₃²⁻Often ligandless, but regioselectivity can be an issue.[8][22]
C-H Arylation (C7) N-Directing Group IndolePd(OAc)₂ / Pyridine LigandAg₂CO₃Requires a removable directing group (e.g., phosphinoyl) for high selectivity.[2]
Ullmann (N-Arylation) Unprotected IndoleCuI / Diamine LigandK₃PO₄, Cs₂CO₃A cost-effective and often more N-selective alternative to palladium.[1][15]
Generalized Catalytic Cycle and Troubleshooting Points

This diagram illustrates where common failures occur in a typical Pd(0)/Pd(II) cross-coupling cycle.

G pd0 LₙPd(0) ox_add LₙPd(II)(Ar)(X) pd0->ox_add Oxidative Addition (Ar-X) trans LₙPd(II)(Ar)(Nu) ox_add->trans Transmetalation (Suzuki) or Amine Coordination (B-H) trans->pd0 Reductive Elimination red_elim Product Ar-Nu trans->red_elim ts1 Failure Point: Slow or no reaction. Is Ar-X reactive enough? Is ligand appropriate? ts2 Failure Point: Base or nucleophile issue. Is base strong enough? Is nucleophile stable? ts3 Failure Point: Slow, stalls here. Use bulky, e⁻-rich ligand to promote this step. p1->ts1 p2->ts2 p3->ts3

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing indole-2-carboxylates. The indole scaffold is a cornerstone of countless pharmaceuticals and natural products, yet controlling reactions to target a specific C-H bond remains a significant synthetic challenge.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the core principles governing the reactivity of the indole-2-carboxylate scaffold. Understanding these fundamentals is the first step in troubleshooting a challenging reaction.

Q1: Why is achieving regioselectivity in the functionalization of indole-2-carboxylates so challenging?

A: The challenge arises from the inherent electronic properties of the indole ring system, which contains multiple C-H bonds with different, yet often comparable, reactivities.[3]

  • The Pyrrole Moiety (C2/C3): This part of the ring is electron-rich and highly nucleophilic. The C3 position is typically the most reactive site for electrophilic aromatic substitution.[3] The presence of the carboxylate group at C2, an electron-withdrawing group (EWG), deactivates the ring somewhat compared to an unsubstituted indole, but the C3 position generally remains the most kinetically favored site for electrophiles.

  • The Benzene Moiety (C4-C7): These C-H bonds are less nucleophilic and significantly less reactive towards traditional electrophilic substitution.[3][4] Functionalizing these positions requires overcoming the intrinsic reactivity of the C3 position, which is a primary hurdle.[2]

This inherent reactivity profile often leads to mixtures of products unless a specific strategy is employed to direct the reaction to the desired position.

Q2: What is the primary role of the C2-carboxylate group in directing reactivity?

A: The C2-carboxylate group is primarily an electron-withdrawing group (EWG) . Its main effect is electronic deactivation of the indole ring, particularly the pyrrole moiety. While it is essential to the core structure, it is not typically used as a directing group in C-H activation strategies to functionalize other positions. Instead, its presence influences the reactivity of other positions and necessitates the installation of other, more effective directing groups to achieve selectivity at positions other than C3. For instance, in Friedel-Crafts acylations, the reaction still preferentially occurs at the C3 position despite the C2-EWG.[5][6]

Q3: What are the main strategies to control regioselectivity on the indole-2-carboxylate core?

A: There are three primary pillars for controlling where a new functional group is installed:

  • Directing Groups (DGs): This is the most powerful and widely used strategy, especially for targeting the less reactive benzene ring (C4-C7).[7] A directing group is installed at a specific position (commonly N1 or C3) to chelate to a transition metal catalyst and deliver it to a specific C-H bond, usually in an ortho position, forming a stable metallacyclic intermediate.[8][9]

  • Catalyst and Ligand Control: The choice of transition metal (e.g., Pd, Rh, Ru, Cu) and, critically, the ligands coordinated to it can switch the regioselectivity of a reaction.[10][11] For example, different catalyst systems can favor C2 over C4 functionalization even when using the same C3-directing group.[12][13]

  • Substrate Control: The inherent electronic properties of the starting material can dictate the outcome. This is most relevant for electrophilic substitutions that favor the C3 position. Modifying substituents on the benzene ring can also subtly influence reactivity, though this is a less common primary control element compared to directing groups.

Below is a logic diagram to help guide your strategic choices.

G start What is your desired functionalization position? c3 C3 Position start->c3 c4_c7 Benzene Ring (C4-C7) start->c4_c7 c2 C2 Position start->c2 strategy_c3 Strategy: Electrophilic Substitution (e.g., Friedel-Crafts, Halogenation) c3->strategy_c3 strategy_c4_c7 Strategy: Directing Group (DG) Assisted C-H Activation c4_c7->strategy_c4_c7 strategy_c2 Strategy: 1. C3-DG Assisted C-H Activation 2. Decarboxylative Coupling 3. Halogen-Metal Exchange c2->strategy_c2 dg_choice Choice of Directing Group is CRITICAL strategy_c4_c7->dg_choice n1_dg N1-DG (e.g., Pivaloyl, P(O)tBu2) Targets C7 dg_choice->n1_dg For C7 c3_dg C3-DG (e.g., Carbonyl, Pivaloyl) Targets C4 dg_choice->c3_dg For C4

Caption: Logic tree for selecting a regioselective functionalization strategy.

Section 2: Troubleshooting Guide by Reaction Type

This section is formatted to address specific problems you might encounter during your experiments.

Problem Area 1: C3-Position Functionalization (Electrophilic Substitution)

Q: I am attempting a Friedel-Crafts acylation on ethyl indole-2-carboxylate, but I'm getting a mixture of products, including acylation at the C5 and C7 positions. How can I improve C3 selectivity?

A: This is a common issue, as strong Lewis acids and highly reactive acyl chlorides can overcome the subtle selectivity of the indole nucleus, leading to functionalization on the benzene ring.[5]

Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid: Strong Lewis acids like AlCl₃ are often too reactive.

    • Solution: Switch to a milder Lewis acid. Fe(III)-based catalysts (e.g., FeCl₃) have been shown to favor C3 acylation exclusively.[5] Other options include ZnCl₂, SnCl₄, or BF₃·OEt₂. Start by screening these under your reaction conditions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the Lewis acid-acyl chloride complex.

    • Solution: If you are using a non-coordinating solvent like CH₂Cl₂ or 1,2-dichloroethane, consider a more coordinating solvent like nitromethane or CS₂, which can temper the Lewis acid's reactivity.

  • Lower the Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at 0 °C or even -20 °C can significantly enhance selectivity by favoring the kinetically preferred C3 product.

  • Acylating Agent Reactivity: Highly reactive agents like chloroacetyl chloride are known to favor acylation on the benzene ring.[5]

    • Solution: If possible, use a less reactive acylating agent, such as an acid anhydride with a milder Lewis acid.

Data Summary: Lewis Acid Impact on Acylation Regioselectivity

Lewis Acid Predominant Position(s) Typical Conditions Reference
AlCl₃ C3, C5, C7 Mixture Acyl chloride, CH₂Cl₂, rt [5]
FeCl₃ C3 Exclusive Acyl chloride, CH₂Cl₂, rt [5]

| ZnCl₂ | C3 | Acyl chloride, various solvents | - |

Problem Area 2: C4/C7-Position Functionalization (Directed C-H Activation)

Q: I'm trying to perform a Pd-catalyzed C4-arylation using a C3-aldehyde as a directing group on my indole-2-carboxylate substrate, but I'm getting low yield and recovering starting material. What are the critical parameters to check?

A: C-H activation reactions on the benzene ring are highly sensitive to multiple parameters. Low conversion is a frequent problem.[4]

Troubleshooting Steps:

  • Catalyst and Oxidant Integrity: The Pd(II) catalyst and the silver salt oxidant are crucial.

    • Solution: Ensure your Pd(OAc)₂ is fresh and has been stored properly (it can be sensitive to light and air). Silver oxidants (AgOAc, Ag₂CO₃, AgTFA) are often the weak link; they can be light-sensitive and degrade over time. Use a freshly opened bottle or a batch that has been stored in the dark under inert gas. An excess of the oxidant is often required.[4][8]

  • Solvent Choice is Key: Many modern C-H activation protocols rely on specialized solvents to facilitate the reaction.

    • Solution: Hexafluoroisopropanol (HFIP) is frequently used as a solvent or co-solvent.[4][8] Its high polarity and ability to stabilize cationic intermediates can be essential for promoting the C-H activation step. If you are not using it, its addition is highly recommended. Acetic acid is also a common co-solvent.[4]

  • Check for N-H Interference: A free N-H on the indole can sometimes interfere with the catalyst. While many protocols are developed for free (NH) indoles, if you suspect this is an issue, protection may be necessary.[8]

    • Solution: Install a simple protecting group on the N1 position (e.g., Methyl, SEM, or Benzyl) and re-run the reaction. This can prevent unwanted coordination or side reactions at the nitrogen atom.

  • Temperature and Reaction Time: These reactions often require high temperatures (100-130 °C) and extended reaction times (12-24 h) to proceed to completion.

    • Solution: Incrementally increase the temperature by 10 °C and monitor the reaction by TLC or LC-MS. Ensure your reaction is sealed properly to prevent solvent evaporation at high temperatures.

Below is a diagram illustrating the general mechanism for this type of reaction, highlighting the critical chelation step.

G sub Indole-2-carboxylate with C3-DG chelation Chelation Intermediate (DG coordinates to Pd) sub->chelation pd Pd(II) Catalyst pd->chelation cmd Concerted Metalation- Deprotonation (CMD) at C4-H chelation->cmd Rate-Limiting Step palladacycle Six-Membered Palladacycle cmd->palladacycle ox_add Oxidative Addition (Ar-I) palladacycle->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination pd_iv->red_elim red_elim->pd Regenerates Pd(II) product C4-Arylated Product red_elim->product reox Re-oxidation Pd(II) -> Pd(IV) (Requires Oxidant)

Caption: Mechanism of directing group-assisted C4-H activation.

Problem Area 3: C2-Position Functionalization

Q: I am attempting a Pd-catalyzed decarboxylative C2-arylation of an N-alkylindole-2-carboxylic acid, but the reaction is failing, primarily showing decarboxylation without arylation. What's going wrong?

A: This indicates that the decarboxylation step is occurring, but the subsequent C-H activation/arylation at the C2 position is not happening efficiently.[14] The key is to ensure the C-H activation step is kinetically competitive with the protonolysis of the proposed C2-organopalladium intermediate.

Troubleshooting Steps:

  • Base and Additives: The choice of base is critical for the initial C-H activation/palladation.

    • Solution: While some protocols are base-free, many related C-H activations require a specific base (e.g., K₂CO₃, Cs₂CO₃) or an acetate source that can act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism.[15] Experiment with the addition of different bases.

  • Ligand Choice: For challenging C-H activations, a ligand may be necessary to stabilize the palladium catalyst and promote the desired reactivity.

    • Solution: While many decarboxylative couplings are "ligand-free," this often means a solvent molecule or reactant is acting as a weak ligand. Try adding electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have been shown to be effective in similar C2-arylations.[14]

  • Aryl Source: The reactivity of the aryl halide is important.

    • Solution: Aryl iodides are generally more reactive than aryl bromides or chlorides in the oxidative addition step. If using a bromide, consider switching to the corresponding iodide. Also, ensure your aryl halide is pure and free of inhibitors.

  • Confirmation of Intermediate: The observation of the decarboxylated, non-arylated indole is a key mechanistic clue.

    • Insight: This suggests that after decarboxylation, the resulting C2-H indole is formed. The challenge is then to perform a C2-selective C-H activation on this intermediate. This confirms that the issue lies with the C-C bond formation step, not the initial decarboxylation.[14] You may need to screen conditions known for C2-arylation of N-alkylindoles.

Section 3: Key Experimental Protocols

To ensure reproducibility and provide a validated starting point, here are detailed protocols for common transformations.

Protocol 1: Selective C3-Acylation of Ethyl 5-Chloro-1H-indole-2-carboxylate

This protocol is adapted from methodologies used in medicinal chemistry for preparing key intermediates.[6]

Reagents & Equipment:

  • Ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq)

  • Propionyl chloride (1.15 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask with stir bar, reflux condenser, and argon/nitrogen inlet

  • Ice bath

Step-by-Step Procedure:

  • To a solution of ethyl 5-chloro-1H-indole-2-carboxylate (10 mmol, 1.0 eq) in anhydrous DCE (25 mL), add anhydrous AlCl₃ (10 mmol, 1.0 eq) portion-wise at room temperature under an argon atmosphere.

  • Stir the suspension for 15 minutes.

  • Add propionyl chloride (11.5 mmol, 1.15 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to 0 °C using an ice bath and carefully pour it into a beaker containing ice-cold water (150 mL).

  • Acidify the aqueous layer to pH 2 with 4N HCl.

  • Extract the product with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate.[6]

References

Technical Support Center: Enhancing the Stability of Methyl 3-iodo-1H-indole-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for methyl 3-iodo-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for preventing the degradation of this valuable synthetic intermediate in solution. By understanding the underlying chemical vulnerabilities of this molecule, you can ensure the integrity and reproducibility of your experimental results.

Part 1: Understanding the Instability of this compound

This section addresses the fundamental reasons for the compound's instability, helping you to recognize the signs of degradation.

FAQ 1: My solution of this compound is changing color, from colorless to yellow or pinkish-brown. What is happening?

Answer: This is a classic indicator of degradation, primarily through two pathways: oxidation of the indole ring and, to a lesser extent, the release of elemental iodine.

  • Indole Oxidation: The indole ring is an electron-rich aromatic system, making it highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal ions, can lead to the formation of colored oligomeric or polymeric byproducts. The degradation often proceeds through hydroxylation at the 2- and 3-positions of the indole ring, leading to intermediates like oxindole and isatin, which can further react.[2][3]

  • Deiodination and Iodine Formation: The carbon-iodine bond at the 3-position can be labile. Photolytic cleavage (due to light exposure) or radical-mediated reactions can break this bond. If elemental iodine (I₂) is formed, it can impart a yellow-to-brown color to the solution.

These two processes are often interconnected and accelerated by the same environmental factors.

Diagram: Primary Degradation Pathways

cluster_main This compound cluster_products Degradation Products main_compound This compound (Stable Form) deiodinated Methyl 1H-indole-2-carboxylate (Loss of Activity/Function) main_compound->deiodinated Deiodination oxidized Oxidized/Polymerized Products (Colored Impurities) main_compound->oxidized Oxidation light Light (UV/Visible) light->deiodinated light->oxidized oxygen Oxygen (O₂) oxygen->oxidized metal Trace Metal Ions metal->oxidized iodine Elemental Iodine (I₂) (Color Contaminant) deiodinated->iodine releases

Caption: Key factors leading to deiodination and oxidation of the parent compound.

Part 2: Proactive Stabilization: Solution Preparation and Storage

Proper handling from the very beginning is the most effective strategy to ensure stability.

FAQ 2: What is the optimal procedure for preparing a stable stock solution?

Answer: The choice of solvent and the preparation technique are critical. The goal is to minimize exposure to oxygen, light, and reactive solvent species.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent. Solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are generally preferred over protic solvents (e.g., methanol, ethanol) which can participate in hydrogen bonding and potentially facilitate degradation.[4][5]

  • Solvent Degassing (Critical Step): Before use, thoroughly degas your chosen solvent to remove dissolved oxygen. The most effective method is to bubble an inert gas (Argon or high-purity Nitrogen) through the solvent for 15-30 minutes.

  • Weighing and Dissolution:

    • Weigh the solid this compound in a clean, dry amber glass vial.[1][6]

    • Add the degassed solvent to the vial to achieve the desired concentration.

    • Cap the vial immediately with a PTFE-lined cap.

    • Gently vortex or sonicate in a water bath until the compound is fully dissolved. Avoid excessive heating.

  • Inert Gas Purge: Once dissolved, briefly uncap the vial and gently flush the headspace with Argon or Nitrogen for 30-60 seconds to displace any air that entered during dissolution.[1] Reseal the vial tightly.

  • Protective Wrapping: For maximum protection, wrap the sealed vial in aluminum foil or place it inside a light-blocking secondary container.

  • Quality Control: Before long-term storage, it is best practice to analyze a small aliquot of the freshly prepared stock solution by HPLC or LC-MS to establish a baseline purity (t=0).

start Start step1 Select High-Purity Aprotic Solvent (e.g., ACN, DMSO) start->step1 step2 Degas Solvent (Ar or N₂ Sparge) step1->step2 step3 Weigh Compound in Amber Vial step2->step3 step4 Add Degassed Solvent & Dissolve step3->step4 step5 Purge Headspace with Inert Gas step4->step5 step6 Seal, Wrap in Foil & Label step5->step6 qc QC Check (HPLC) (Optional but Recommended) step6->qc end Store Appropriately qc->end

Caption: Recommended workflow for preparing a stable stock solution.

Table 1: Comparison of Recommended Solvents
SolventTypeDielectric Constant[4]Key AdvantagesPotential Issues
Acetonitrile (ACN) Polar Aprotic37Good solvating power, chemically inert, stabilizes reactive species.[7]Must be anhydrous and high-purity.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent solvating power for difficult compounds.Can be difficult to remove, hygroscopic.
Tetrahydrofuran (THF) Nonpolar Aprotic7.6Good for less polar applications.Can form explosive peroxides; use inhibitor-free for short-term use only.
Methanol / Ethanol Polar Protic33 / 24.5Not Recommended. Protic nature can facilitate degradation.Can participate in H-bonding and solvolysis.
FAQ 3: What are the ideal long-term storage conditions for my solutions?

Answer: Storage conditions should strictly control temperature and light exposure.

ParameterConditionRationale
Temperature -20°C or -80°C Slows the rate of all chemical reactions, including oxidation and deiodination.[1]
Light Complete Darkness Prevents photochemical degradation. Achieved with amber vials and/or aluminum foil wrapping.[6][8][9]
Atmosphere Inert Gas Headspace Prevents oxidation by displacing atmospheric oxygen.[1]
Container Amber Glass Vial with PTFE-lined Cap Glass is inert, amber color blocks UV light, and PTFE liners provide a robust chemical barrier.[6]
Part 3: Troubleshooting and Advanced Stabilization

This section provides solutions for when you suspect degradation has already occurred or when your experimental conditions are particularly harsh.

FAQ 4: I suspect my stored solution has degraded. How can I confirm this and what should I do?

Answer: You can confirm degradation analytically. If confirmed, the solution should generally be discarded.

  • Analytical Confirmation:

    • LC-MS is the ideal tool. Compare a current sample to a freshly prepared standard or your t=0 data. Look for:

      • A decrease in the peak area of the parent compound (m/z for C₁₀H₈INO₂ is approx. 301.08).[10][11]

      • The appearance of a new peak corresponding to the de-iodinated product, methyl 1H-indole-2-carboxylate (m/z approx. 175.06).

      • The appearance of multiple small peaks, which may indicate oxidative byproducts.

    • HPLC-UV can also be used to check for the appearance of new impurity peaks and a decrease in the main peak area.

  • Action: If significant degradation (>5-10%) is observed, it is highly recommended to discard the solution and prepare a fresh stock following the protocol in Part 2. The presence of degradation products can interfere with your experiments, leading to unreliable and non-reproducible results.

FAQ 5: Can I use an antioxidant to further improve stability, especially in assays with prolonged incubation times?

Answer: Yes, adding a radical-scavenging antioxidant can be a very effective strategy, particularly for preventing oxidation.

  • Mechanism: Antioxidants like Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are phenolic compounds that act as radical scavengers. They can interrupt the radical chain reactions that lead to both oxidation and deiodination, thereby protecting the primary molecule.[12][13][14]

  • Recommended Antioxidant: BHT is commonly used and effective. A final concentration of 0.01% is often sufficient.[1]

  • Prepare a BHT Stock Solution:

    • Weigh 10 mg of BHT into a 10 mL volumetric flask.

    • Dissolve and bring to volume with ethanol or your primary stock solvent. This creates a 0.1% (1 mg/mL) stock solution.

    • Store this stock solution at 4°C in a tightly sealed amber vial.[1]

  • Stabilize Your Compound Solution:

    • Add the BHT stock solution to your final compound solution to achieve a final BHT concentration of 0.01%.

    • Example: To prepare 10 mL of your final experimental solution, add 1 mL of the 0.1% BHT stock and bring the final volume to 10 mL with your solvent and compound.

    • Important: Always run a control experiment with the antioxidant alone to ensure it does not interfere with your assay.

References

Technical Support Center: Workup & Troubleshooting for Reactions Involving Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-iodo-1H-indole-2-carboxylate (CAS 534595-85-2) . This versatile building block is a cornerstone for introducing the indole-2-carboxylate scaffold into complex molecules, primarily through cross-coupling reactions. However, the success of these syntheses often hinges on a well-executed workup and purification procedure.

This guide is structured to provide direct, actionable answers to common challenges, moving from general principles to specific troubleshooting scenarios. My approach is to explain the 'why' behind each step, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure after a cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound?

The goal of the workup is to systematically remove catalysts, unreacted reagents, salts, and solvents to isolate the crude product. A robust, general procedure involves quenching, extraction, washing, and drying.

Causality: The iodinated indole starting material and its coupled products are typically hydrophobic and will reside in an organic solvent. The workup is designed to wash away water-soluble impurities. Each washing step targets a specific type of impurity. For instance, a basic wash removes acidic components, while an acidic wash removes basic components.

A typical workflow is outlined below:

G A Reaction Mixture (Post-Reaction) B Quench Reaction (e.g., with aq. NH4Cl or Na2S2O3) A->B C Dilute with Organic Solvent (e.g., EtOAc, DCM) & Water B->C D Liquid-Liquid Extraction (Separatory Funnel) C->D E Wash Organic Layer: 1. aq. NaHCO3 (removes acid) 2. Water (removes salts) 3. Brine (breaks emulsions) D->E Isolate Organic Phase F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F G Filter & Concentrate (Rotary Evaporator) F->G H Purify Crude Product (Column Chromatography or Recrystallization) G->H G Start Workup Problem Identified Q1 Is an emulsion forming? Start->Q1 Q2 Is yield unexpectedly low? Start->Q2 Q3 Does TLC show unexpected spots? Start->Q3 Q4 Is product degrading on silica? Start->Q4 A1 Add brine to break emulsion. Allow layers to settle. Q1->A1 Yes Q1->Q2 No A2 Re-extract aqueous layer. Check aqueous layer by TLC. Q2->A2 Yes Q2->Q3 No A3_deiod Likely de-iodination. Requires careful chromatography. Q3->A3_deiod Yes, less polar A3_ester Possible ester hydrolysis. Check reaction/workup pH. Q3->A3_ester Yes, more polar Q3->Q4 No A4 Neutralize silica with Et3N or use neutral alumina. Q4->A4 Yes

common impurities in commercial methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 3-iodo-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the quality, handling, and use of this versatile building block. Our goal is to empower you with the knowledge to anticipate and resolve common challenges encountered during your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common inquiries we receive about commercial this compound.

1. What is the expected purity of commercial this compound?

Commercial batches of this compound are typically supplied with a purity of 95% or higher, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, the actual purity can vary between suppliers and batches. It is crucial to consult the certificate of analysis (CoA) provided with your specific lot for precise purity information.

2. My freshly opened bottle of this compound has a pinkish or yellowish tint. Is it degraded?

While pure this compound is an off-white to pale yellow solid, a slight pinkish or yellowish discoloration is not uncommon in commercial batches and does not necessarily indicate significant degradation.[1] Indole derivatives are known to be sensitive to light and air, and minor oxidation on the surface of the material can lead to color changes.[1] For most synthetic applications, this minor discoloration should not affect the outcome of your reaction. However, for highly sensitive assays or when precise quantification is required, purification may be necessary.

3. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, at -20°C. Inert atmosphere (argon or nitrogen) is recommended for prolonged storage to minimize oxidation.

4. I see an unexpected peak in my HPLC analysis. What could it be?

The presence of unexpected peaks in your HPLC chromatogram can be attributed to several common impurities. These may include the starting material for the iodination reaction (methyl 1H-indole-2-carboxylate), regioisomers formed during synthesis, or degradation products such as the de-iodinated compound or the hydrolyzed carboxylic acid. The identity of these impurities can often be tentatively assigned by comparing the retention times with known standards or by using mass spectrometry detection (LC-MS).

5. Is this compound stable in common organic solvents?

This compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) for short periods at room temperature. However, for long-term storage in solution, it is advisable to prepare fresh solutions before use and store them at low temperatures, protected from light. Indoles can be susceptible to degradation in protic solvents, especially under acidic or basic conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: My reaction yield is lower than expected in a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck).
  • Possible Cause 1: Presence of the de-iodinated impurity. The most common cause for low yields in cross-coupling reactions is the presence of the de-iodinated impurity, methyl 1H-indole-2-carboxylate. This impurity will not participate in the coupling reaction and will reduce the effective concentration of your starting material.

  • Troubleshooting Steps:

    • Confirm the presence of the impurity: Analyze your starting material by LC-MS. The de-iodinated impurity will have a molecular weight of 175.18 g/mol , compared to 301.08 g/mol for the desired product.

    • Purify the starting material: If the de-iodinated impurity is present in a significant amount (>5%), purify the this compound by recrystallization or column chromatography.

  • Possible Cause 2: Degradation of the starting material under reaction conditions. 3-Iodoindoles can be unstable under certain reaction conditions, especially at elevated temperatures or in the presence of strong bases, leading to de-iodination.

  • Troubleshooting Steps:

    • Optimize reaction conditions: Screen different solvents, bases, and temperatures to find milder conditions that promote the desired reaction while minimizing degradation.

    • Monitor the reaction progress: Take aliquots of the reaction mixture at different time points and analyze them by TLC or LC-MS to monitor the consumption of the starting material and the formation of any byproducts.

Issue 2: I observe a new spot on my TLC or a new peak in my LC-MS that corresponds to a more polar compound.
  • Possible Cause: Hydrolysis of the methyl ester. The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid (3-iodo-1H-indole-2-carboxylic acid), especially if the compound is exposed to moisture or basic/acidic conditions. The carboxylic acid is significantly more polar and will have a lower Rf value on TLC and a different retention time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm the presence of the carboxylic acid: Analyze your sample by LC-MS. The hydrolyzed product will have a molecular weight of 287.05 g/mol .

    • Ensure anhydrous conditions: Use dry solvents and reagents for your reactions. If storing the compound in solution, use anhydrous solvents.

    • Purification: The carboxylic acid can be removed by column chromatography.

Issue 3: My NMR spectrum shows broad peaks or a complex baseline.
  • Possible Cause: Presence of polymeric impurities. Indoles are known to polymerize, especially in the presence of acids. These polymeric materials can lead to broad signals and a distorted baseline in NMR spectra.

  • Troubleshooting Steps:

    • Avoid acidic conditions: When handling and storing this compound, avoid contact with strong acids.

    • Purification: A significant portion of polymeric impurities can be removed by passing a solution of the compound through a short plug of silica gel.

Common Impurities in Commercial this compound

The following table summarizes the most common impurities found in commercial batches of this compound, their likely origins, and how to identify them.

ImpurityStructureMolecular Weight ( g/mol )Likely OriginIdentification Methods
Methyl 1H-indole-2-carboxylate 175.18Incomplete iodination; Degradation (de-iodination)LC-MS, NMR
3-Iodo-1H-indole-2-carboxylic acid 287.05Hydrolysis of the methyl esterLC-MS, NMR
Methyl 5-iodo-1H-indole-2-carboxylate 301.08Regioisomer from synthesisLC-MS, NMR
Methyl 2-oxo-2,3-dihydro-1H-indole-2-carboxylate derivatives VariesOxidation of the indole ringLC-MS, NMR
Polymeric Indole Species VariesHigh MW distributionAcid-catalyzed polymerizationNMR (broad peaks), GPC

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV

This protocol provides a general method for the analysis of this compound purity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Protocol 2: Purification by Recrystallization

This protocol can be used to improve the purity of this compound.

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, place the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Visualizing Impurity Formation

The following diagrams illustrate the potential pathways for the formation of common impurities.

impurity_formation cluster_synthesis Synthesis & Side Reactions cluster_degradation Degradation Pathways Start Methyl 1H-indole-2-carboxylate Product This compound Start->Product Iodination (desired) Regioisomer Other Iodo-Isomers (e.g., 5-iodo) Start->Regioisomer Iodination (side reaction) Product_deg This compound Deiodinated Methyl 1H-indole-2-carboxylate Product_deg->Deiodinated De-iodination (light, heat, reducing agents) Hydrolyzed 3-Iodo-1H-indole-2-carboxylic acid Product_deg->Hydrolyzed Hydrolysis (moisture, acid/base) Oxidized Oxidized Products (e.g., Oxindoles) Product_deg->Oxidized Oxidation (air, light)

Caption: Formation pathways of common impurities.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 3-iodo-1H-indole-2-carboxylate, a key intermediate in synthetic chemistry. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide will focus on a detailed predictive analysis. This prediction is grounded in fundamental NMR principles and a comparative study with the well-documented spectra of its parent compound, methyl 1H-indole-2-carboxylate. This approach not only offers a robust estimation of the expected spectral data but also serves as an educational tool for researchers and drug development professionals in interpreting the NMR spectra of substituted indoles.

The Significance of NMR in Characterizing Indole Derivatives

The indole scaffold is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds. The precise substitution pattern on the indole ring is critical to its biological activity. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules. By analyzing chemical shifts, coupling constants, and signal multiplicities, we can gain a detailed understanding of the electronic environment of each proton and carbon atom, thereby confirming the regiochemistry of substitution.

In the case of this compound, the introduction of a bulky, electron-withdrawing iodine atom at the C3 position and a methyl ester at the C2 position significantly influences the electron distribution within the indole ring system. This, in turn, leads to predictable changes in the NMR spectra compared to the unsubstituted parent molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the standard IUPAC numbering for the indole ring system is used.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N1-H", pos="0,0.5!"]; C2 [label="C2", pos="1.2,0.8!"]; C3 [label="C3", pos="1.2,-0.8!"]; C3a [label="C3a", pos="0,-1.5!"]; C4 [label="C4", pos="-1.2,-2.2!"]; C5 [label="C5", pos="-2.4,-1.5!"]; C6 [label="C6", pos="-2.4,0!"]; C7 [label="C7", pos="-1.2,0.7!"]; C7a [label="C7a", pos="0,1.5!"]; I [label="I", pos="2.4,-1.2!"]; C_ester [label="C=O", pos="2.4,1.2!"]; O_ester [label="O", pos="3.2,0.6!"]; CH3_ester [label="CH3", pos="4.2,1.0!"];

// Bonds N1 -- C7a; C7a -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C3 -- I; C2 -- C_ester; C_ester -- O_ester; O_ester -- CH3_ester; }

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Predictive and Comparative Approach

The ¹H NMR spectrum of an indole derivative provides a wealth of information through the chemical shifts of the aromatic protons and the NH proton. The introduction of the iodine at C3 is expected to have a significant deshielding effect on the neighboring protons.

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
NH ~12.0br s-
H -4~7.8d~8.0
H -5~7.2t~7.5
H -6~7.4t~7.5
H -7~7.6d~8.0
O-CH₃ ~3.9s-
Comparative Analysis with Methyl 1H-indole-2-carboxylate

To substantiate our predictions, we can compare them with the known experimental data for the parent compound, methyl 1H-indole-2-carboxylate.

ProtonMethyl 1H-indole-2-carboxylate (Experimental, ppm)This compound (Predicted, ppm)Expected Shift
NH ~11.9~12.0Downfield
H -3~7.2--
H -4~7.7~7.8Downfield
H -5~7.1~7.2Downfield
H -6~7.3~7.4Downfield
H -7~7.5~7.6Downfield
O-CH₃ ~3.9~3.9No significant change

The rationale for these predicted shifts lies in the electronic effects of the iodo-substituent. Iodine, being an electronegative halogen, exerts an electron-withdrawing inductive effect, which deshields the protons on the benzene ring, causing a downfield shift in their resonance frequencies. The absence of a proton at the C3 position is a key distinguishing feature in the spectrum of the iodinated compound.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment and the nature of the substituents.

Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (ppm)
C =O~162
C -2~128
C -3~90
C -3a~129
C -4~124
C -5~123
C -6~126
C -7~114
C -7a~138
O-C H₃~53
Comparative Analysis with Methyl 1H-indole-2-carboxylate

A comparison with the experimental ¹³C NMR data of methyl 1H-indole-2-carboxylate highlights the significant impact of the iodine atom.

CarbonMethyl 1H-indole-2-carboxylate (Experimental, ppm)This compound (Predicted, ppm)Expected Shift
C =O~162.3~162No significant change
C -2~127.2~128Slightly Downfield
C -3~108.3~90Significantly Upfield
C -3a~127.5~129Downfield
C -4~122.5~124Downfield
C -5~120.7~123Downfield
C -6~125.1~126Downfield
C -7~113.1~114Downfield
C -7a~137.9~138No significant change
O-C H₃~52.2~53No significant change

The most dramatic effect is the upfield shift of the C3 carbon directly attached to the iodine atom. This is a characteristic feature of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly bonded carbon. Conversely, the other carbons in the indole ring are expected to experience a modest downfield shift due to the inductive electron-withdrawing nature of iodine.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for indole derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#4285F4", fontname="Helvetica"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; Sample [label="Weigh ~10-20 mg of sample"]; Solvent [label="Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6)"]; TMS [label="Add TMS as internal standard"]; Tube [label="Transfer to a 5 mm NMR tube"]; }

subgraph "cluster_DataAcquisition" { label="Data Acquisition (400 MHz Spectrometer)"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; H1_NMR [label="¹H NMR:\n- Pulse program: zg30\n- Scans: 16-32\n- Acquisition time: ~4s\n- Relaxation delay: 2s"]; C13_NMR [label="¹³C NMR:\n- Pulse program: zgpg30\n- Scans: 1024-2048\n- Acquisition time: ~1s\n- Relaxation delay: 2s"]; }

subgraph "cluster_DataProcessing" { label="Data Processing"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Baseline [label="Baseline Correction"]; Calibration [label="Calibrate to TMS (0 ppm)"]; Integration [label="Integration and Peak Picking"]; }

Sample -> Solvent -> TMS -> Tube -> H1_NMR -> FT; Tube -> C13_NMR -> FT; FT -> Phase -> Baseline -> Calibration -> Integration; }

Figure 2: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d₆ is often preferred for indole derivatives due to its excellent solubilizing properties and the positioning of the NH proton resonance away from other signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Typical parameters on a 400 MHz instrument would include a 30° pulse angle, 16 to 32 scans, an acquisition time of approximately 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 to 2048) is required to achieve a good signal-to-noise ratio.

    • Typical parameters would include a 30° pulse angle, an acquisition time of approximately 1 second, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks to determine their precise chemical shifts.

Conclusion

While experimental NMR data for this compound is not readily found in the public domain, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be achieved through a comparative analysis with its parent compound and an understanding of fundamental substituent effects. This guide provides a comprehensive framework for researchers to anticipate and interpret the NMR spectra of this and similar substituted indole derivatives. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which is essential for the unambiguous structural verification of these important synthetic intermediates.

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Methyl 3-iodo-1H-indole-2-carboxylate, a halogenated indole derivative, presents a unique analytical challenge. Its potential as a versatile building block in medicinal chemistry necessitates a robust and reliable characterization strategy.[1][2] This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of this compound, grounded in experimental data and established scientific principles.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a pivotal technique in the analytical workflow for its unparalleled sensitivity and ability to provide definitive molecular weight information and structural insights through fragmentation analysis. For a molecule like this compound, MS is not merely a confirmation tool but a primary method for structural verification.

Anticipated Mass Spectrum and Fragmentation Analysis

While a dedicated high-resolution mass spectrum for this compound is not publicly available, we can predict its behavior under common ionization techniques such as Electrospray Ionization (ESI) based on the known fragmentation patterns of indole derivatives.[3][4][5]

Molecular Ion Peak: The initial and most critical piece of information is the molecular weight. With a molecular formula of C10H8INO2, the expected monoisotopic mass is 300.95998 Da.[6] In positive ion mode ESI-MS, we would anticipate observing the protonated molecule, [M+H]+, at m/z 301.9678. High-resolution mass spectrometry would allow for the confirmation of the elemental composition with high accuracy.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/zElemental Composition
[M]+•300.95998C10H8INO2
[M+H]+301.9678C10H9INO2
[M+Na]+323.9497C10H8INNaO2

Proposed Fragmentation Pathway

The fragmentation of indole derivatives in tandem mass spectrometry (MS/MS) often involves characteristic losses from the substituent groups and cleavage of the indole ring itself.[3][4] For this compound, the collision-induced dissociation (CID) of the [M+H]+ ion is expected to follow a logical pathway, providing a structural fingerprint.

A key fragmentation is the loss of the methyl group from the ester, followed by the loss of carbon monoxide. The carbon-iodine bond is relatively strong and may not be the initial point of fragmentation. The indole ring itself is quite stable, but can undergo ring opening under sufficient collision energy.

fragmentation_pathway M_H [M+H]+ m/z 301.97 frag1 Loss of CH3• m/z 286.95 M_H->frag1 - •CH3 frag4 Loss of COOCH3• m/z 242.96 M_H->frag4 - •COOCH3 indole_core Indole Core Fragment m/z 130/132 M_H->indole_core Complex Rearrangement frag2 Loss of CO m/z 258.96 frag1->frag2 - CO frag3 Loss of I• m/z 174.06 frag2->frag3 - I•

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive characterization relies on orthogonal techniques that provide complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.High sensitivity, specificity, and speed. Can be coupled with chromatography (LC-MS).[7]Isomers can be difficult to distinguish without MS/MS. Ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[8]Unambiguous structure determination. Non-destructive.Lower sensitivity than MS. Requires larger sample amounts. Complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers and impurities.Quantitative accuracy, high resolution.Provides limited structural information on its own.
Elemental Analysis (EA) Percentage composition of C, H, N, and other elements.Provides empirical formula confirmation.Does not provide structural information. Requires pure sample.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Fast and simple to operate.Provides limited information on the overall molecular structure.

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS
  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the chosen organic solvent and deionized water.

  • Acidification (Optional but Recommended for Positive Ion Mode): Add 0.1% (v/v) of formic acid to the final solution to promote protonation and enhance the [M+H]+ ion signal.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer capable of high resolution (>10,000) and mass accuracy (<5 ppm).

  • Ionization Source: Employ an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Infusion: Introduce the prepared sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas Flow Rate: 10 - 20 (arbitrary units)

    • Auxiliary Gas Flow Rate: 2 - 5 (arbitrary units)

    • Capillary Temperature: 250 - 300 °C

    • Mass Range: m/z 100 - 500

  • Data Acquisition: Acquire full scan data to identify the [M+H]+ ion. Subsequently, perform MS/MS on the isolated precursor ion (m/z 301.97) using collision-induced dissociation (CID) with a normalized collision energy of 15-30% to obtain the fragmentation spectrum.

The Synergy of a Multi-Technique Approach

The most trustworthy and comprehensive characterization of this compound is achieved through a synergistic approach.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Molecular Weight & Formula (HRMS) HPLC->MS NMR Structural Elucidation (1H, 13C NMR) MS->NMR IR Functional Group ID (IR Spectroscopy) NMR->IR Data_Analysis Integrated Data Analysis IR->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: A typical workflow for the characterization of a novel compound.

By integrating the high-sensitivity data from mass spectrometry with the detailed structural information from NMR and the purity assessment from HPLC, researchers can build a self-validating system for the characterization of this compound. This multi-faceted approach not only ensures the identity and purity of the compound but also provides the robust data package required for publications, patents, and regulatory submissions.

References

A Senior Application Scientist's Guide to Palladium Catalysts for 3-Iodoindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active compounds and functional materials. Among the various methods for indole modification, palladium-catalyzed cross-coupling reactions of 3-iodoindoles stand out for their versatility and efficiency in forming carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst is paramount and directly dictates the success, efficiency, and scalability of these transformations.

This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 3-iodoindoles. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Crucial Role of the Palladium Catalyst

The efficacy of a palladium-catalyzed coupling reaction is not determined by the metal center alone. The ligand sphere surrounding the palladium atom plays a pivotal role in modulating its electronic properties and steric environment. This, in turn, influences the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions), migratory insertion (for Heck reactions), and reductive elimination. The interplay between the palladium precursor, the ligand, the base, and the solvent system is a delicate balance that must be optimized for each specific transformation.

This guide will focus on a comparative analysis of three major classes of palladium catalysts:

  • Palladium-Phosphine Catalysts: The traditional workhorses of cross-coupling chemistry. The steric and electronic properties of phosphine ligands can be finely tuned to enhance catalytic activity.

  • Palladium-N-Heterocyclic Carbene (NHC) Catalysts: Known for their strong σ-donating ability, which forms a robust bond with the palladium center, often leading to higher catalyst stability and turnover numbers.

  • Ligandless Palladium Catalysts: In certain instances, the reaction can proceed efficiently without a formal ligand, often involving the in-situ formation of catalytically active palladium nanoparticles.

Comparative Performance of Palladium Catalysts for 3-Iodoindole Coupling Reactions

The selection of an optimal catalyst system is contingent upon the specific coupling reaction and the nature of the coupling partners. Below, we present a comparative overview of various palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira reactions of 3-iodoindole, with supporting data synthesized from the literature.

Suzuki-Miyaura Coupling of 3-Iodoindole

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between 3-iodoindole and organoboron reagents. The choice of catalyst and ligand is critical for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference(s)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[1]
Pd(dppf)Cl₂3Na₂CO₃Toluene110-11512-18Moderate to Good-[2]
Pd(OAc)₂ (ligandless)0.5K₂CO₃TolueneReflux-High-[3]

Analysis of Catalyst Performance for Suzuki-Miyaura Coupling:

  • Pd(PPh₃)₄ , a classical catalyst, provides good yields but often requires higher catalyst loadings and longer reaction times.[1][4]

  • Buchwald ligands , such as SPhos , in combination with Pd(OAc)₂, demonstrate superior activity, enabling lower catalyst loadings and shorter reaction times for challenging substrates.[5]

  • N-Heterocyclic Carbene (NHC)-based catalysts , like PEPPSI-IPr , have emerged as highly active systems, offering excellent yields with very low catalyst loadings and short reaction times.[1][6] Their high stability contributes to impressive turnover numbers.[6]

  • Pd(dppf)Cl₂ is a robust and versatile catalyst, often employed for a wide range of Suzuki couplings, including those with dihaloarenes.[2]

  • Ligandless conditions with Pd(OAc)₂ can be surprisingly effective, particularly for the direct arylation of free (NH)-indoles, suggesting the in-situ formation of highly active palladium species.[3]

Heck Coupling of 3-Iodoindole

The Heck reaction facilitates the coupling of 3-iodoindole with alkenes to form substituted indoles. The regioselectivity and efficiency of this reaction are highly dependent on the catalyst system and reaction conditions.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)Reference(s)
Pd(OAc)₂ / PPh₃2Et₃NDMF10024Good-[7]
PdCl₂(PCy₃)₂ / P(OPh)₃4K₂CO₃DMF90-73-[1]
Palladacycle/Phosphine Mono-ylide0.001--130-Goodup to 20,000[8]
Pd/C (heterogeneous)3NaHCO₃H₂O100-91 (for iodobenzene)-[8]

Analysis of Catalyst Performance for Heck Coupling:

  • Traditional Pd(OAc)₂/PPh₃ systems are effective but may require higher temperatures and longer reaction times.[7]

  • The use of bulky phosphine ligands like tricyclohexylphosphine (PCy₃) can enhance the catalytic activity.[1]

  • Palladacycles represent highly active pre-catalysts, capable of achieving high turnover frequencies at very low catalyst loadings.[8]

  • Heterogeneous catalysts like Pd/C offer the significant advantage of easy separation and recyclability, making them attractive for industrial applications.[8] The reactivity, however, can be influenced by the support material.[9]

Sonogashira Coupling of 3-Iodoindole

The Sonogashira coupling is the premier method for introducing alkynyl moieties onto the indole scaffold, providing access to a wide range of valuable building blocks. Both copper-catalyzed and copper-free conditions have been developed, with the choice of palladium catalyst being a key determinant of success.

Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄5CuI (2.5)Et₃NEt₃NRT2High[10]
PdCl₂(PPh₃)₂2CuI (1)Et₃NEt₃N505-24High[10]
Pd-salen Complex C22-K₂CO₃IsopropanolRT-Good to Excellent[11]
Pd-PEPPSI / PPh₃1CuI (10)Et₃NH₂O10012High[10]
PdCl₂(PPh₃)₂ / TBAF3-TBAFSolvent-free--Moderate to Excellent[12]

Analysis of Catalyst Performance for Sonogashira Coupling:

  • The classical Pd(PPh₃)₄/CuI and PdCl₂(PPh₃)₂/CuI systems are highly effective and widely used for the Sonogashira coupling of haloindoles.[10][13]

  • The development of copper-free methodologies is of significant interest to avoid the formation of diacetylene byproducts (Glaser coupling).[11][12]

  • Palladium-salen complexes have shown excellent activity in copper-free Sonogashira reactions at room temperature.[11]

  • Pd-PEPPSI catalysts have demonstrated high efficiency in aqueous-phase Sonogashira couplings.[10]

  • The use of tetrabutylammonium fluoride (TBAF) as a base under solvent-free conditions offers a greener and more efficient protocol.[12]

Experimental Protocols

To ensure the reproducibility and reliability of the presented data, we provide detailed, step-by-step experimental protocols for representative coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of N-Methyl-3-iodoindole with Phenylboronic Acid using PEPPSI-IPr

Materials:

  • N-Methyl-3-iodoindole (1.0 mmol, 259 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • PEPPSI-IPr catalyst (0.005 mmol, 3.4 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • To a dry Schlenk tube, add N-methyl-3-iodoindole, phenylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add tert-amyl alcohol via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-methyl-3-phenylindole.

Protocol 2: Heck Coupling of 3-Iodoindole with Methyl Acrylate using Pd(OAc)₂/PPh₃

Materials:

  • 3-Iodoindole (1.0 mmol, 243 mg)

  • Methyl acrylate (1.5 mmol, 129 mg, 136 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, dissolve 3-iodoindole, Pd(OAc)₂, and PPh₃ in DMF.

  • Add methyl acrylate and triethylamine to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the desired methyl (E)-3-(1H-indol-3-yl)acrylate.

Protocol 3: Sonogashira Coupling of N-Methyl-3-iodoindole with Phenylacetylene[13]

Materials:

  • N-Methyl-3-iodoindole (1.0 mmol, 259 mg)[13]

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)[13]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)[13]

  • Copper(I) iodide (CuI) (0.025 mmol, 4.8 mg)

  • Triethylamine (Et₃N) (5 mL)

Procedure:

  • To a well-mixed solution of N-methyl-3-iodoindole and phenylacetylene in triethylamine (5 mL) in a Schlenk flask, add Pd(PPh₃)₄ and CuI.[10]

  • Flush the flask with Argon, seal it, and stir the reaction mixture at room temperature for 2 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the resulting precipitate and wash it with diethyl ether (10 mL).[10]

  • Combine the filtrate and the ether washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-methyl-3-(phenylethynyl)-1H-indole.

Mechanistic Insights and Visualizations

A fundamental understanding of the catalytic cycles is essential for troubleshooting and optimizing coupling reactions. The following diagrams, generated using Graphviz, illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (3-Iodoindole) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-iodoindole.

Heck Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (3-Iodoindole) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product Complex Product Complex Insertion Product->Product Complex β-Hydride Elimination Product Complex->Pd(0)L2 Base Coupled Product Coupled Product Product Complex->Coupled Product

Caption: Catalytic cycle for the Heck coupling of 3-iodoindole.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (3-Iodoindole) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I R-C≡CH R-C≡CH R-C≡CH->Cu(I)-C≡CR Base

Caption: Catalytic cycles for the Sonogashira coupling of 3-iodoindole.[14]

Conclusion and Future Outlook

The palladium-catalyzed coupling of 3-iodoindoles is a mature and powerful field, yet it continues to evolve. The development of more active, stable, and versatile catalysts, particularly those based on N-heterocyclic carbenes and palladacycles, has significantly expanded the scope and applicability of these reactions.[1][6] Furthermore, the increasing emphasis on green chemistry is driving the development of ligand-free systems and reactions in aqueous media.[3][10]

For researchers in drug development and materials science, a thorough understanding of the available catalytic systems is crucial for the efficient and rational design of synthetic routes. This guide has provided a comparative framework to aid in this endeavor. The choice of catalyst is not a one-size-fits-all decision but rather a strategic choice based on the specific substrates, desired reaction conditions, and economic considerations. As catalyst technology continues to advance, we can anticipate even more efficient and selective methods for the functionalization of the indole core, further empowering the creation of novel and impactful molecules.

References

A Comparative Guide to the Definitive Structural Validation of Methyl 3-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently observed that the rigorous, unambiguous determination of a molecule's structure is the bedrock of reproducible and reliable research. In drug discovery and materials science, where subtle isomeric differences can lead to vastly different biological activities or material properties, settling for ambiguous data is not an option. This guide provides an in-depth comparison of analytical techniques for the structural validation of a key synthetic intermediate, methyl 3-iodo-1H-indole-2-carboxylate , demonstrating why single-crystal X-ray crystallography stands as the unequivocal gold standard, supported and corroborated by a suite of spectroscopic methods.

Part 1: The Gold Standard: Single Crystal X-ray Crystallography

While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) delivers the complete, high-resolution, three-dimensional picture. It directly maps the electron density of a molecule, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[1][2] This makes it the only technique that can, in a single experiment, definitively resolve issues of regiochemistry and stereochemistry without prior assumptions.

The core principle relies on Bragg's Law, which describes how X-rays are diffracted by the ordered planes of atoms in a crystal.[3] By systematically rotating the crystal and collecting the diffraction patterns, a complete dataset is obtained, which can then be mathematically reconstructed into a 3D model of the molecule.[2]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Trustworthiness in the final structure is built upon a foundation of a high-quality crystal and a rigorous data collection and refinement strategy.

Step 1: Crystal Growth (The Art of Patience) High-quality single crystals, typically 0.1-0.3 mm in size and free of defects, are paramount for a successful diffraction experiment.[1][2] For a molecule like this compound, slow evaporation from a binary solvent system is a common and effective method.

  • Solvent Selection: Dissolve the compound to saturation in a good solvent (e.g., Dichloromethane).

  • Anti-Solvent Introduction: Slowly introduce an anti-solvent in which the compound is less soluble (e.g., Hexane) until the solution becomes faintly turbid.

  • Incubation: Seal the vial and allow the solvent to evaporate slowly over several days at a constant temperature. The gradual decrease in solubility encourages the ordered deposition of molecules onto a growing crystal lattice rather than rapid precipitation.

Step 2: Data Collection Modern diffractometers automate much of this process.[3]

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Acquisition: The crystal is placed in a stream of X-rays (often from a molybdenum source, λ = 0.7107 Å) and rotated.[3] A detector, such as a CCD or CMOS sensor, records the intensity and position of the diffracted X-rays from thousands of different crystal orientations.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The initial diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell.

  • Data Reduction: The raw diffraction intensities are processed and corrected for experimental factors.

  • Structure Solution: The "phase problem," a critical challenge where phase information is lost during data collection, is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[1]

  • Refinement: The initial atomic model is refined against the experimental data, iteratively adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesized Powder crystal Crystal Growth synthesis->crystal Slow Evaporation mount Mount Crystal crystal->mount collect Collect Diffraction Data mount->collect Rotate in X-ray Beam reduce Data Reduction collect->reduce solve Solve Phase Problem reduce->solve Direct Methods refine Refine Structure solve->refine Least-Squares Fit validate Final Structure Validation refine->validate output output validate->output Crystallographic Data (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data Summary

The final output is a crystallographic information file (CIF) containing a wealth of precise data. The table below presents expected data for this compound, modeled after similar published structures.[4]

ParameterValueSignificance
Chemical FormulaC₁₀H₈INO₂Confirms the elemental composition.
Formula Weight301.08 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 15.2, c = 9.1The dimensions of the unit cell.
β (°)105°The angle of the unit cell for a monoclinic system.
Volume (ų)~1130The volume of the unit cell.
Z4Number of molecules per unit cell.
Final R-indices (R₁)< 0.05A low R-factor indicates a good agreement between the model and the data.
Bond Length C3-I~2.10 ÅUnambiguously confirms the C-I bond and its position.
Bond Length C2-C(O)~1.48 ÅConfirms the ester linkage at the 2-position.

Part 2: Corroborative Spectroscopic & Spectrometric Techniques

While SC-XRD provides the definitive answer, other techniques are essential for routine characterization, reaction monitoring, and providing complementary evidence. They build a structural hypothesis that is ultimately confirmed by crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[5][6] It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

  • ¹H NMR: Maps the electronic environment of protons. The chemical shift, integration, and coupling patterns reveal how many different types of protons are present, their relative numbers, and which protons are adjacent to one another.

  • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule, offering insight into the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) connectivity, allowing chemists to piece together the molecular framework.[7][8]

For this compound, the NMR data would be consistent with the proposed structure, but proving the iodine's position at C3 without ambiguity would be challenging without reference compounds or complex 2D NMR analysis.

TechniquePredicted Chemical Shifts (δ, ppm) and MultiplicitiesInferred Structural Information
¹H NMR ~10.0 (s, 1H, N-H); 7.6-7.2 (m, 4H, Ar-H); 3.9 (s, 3H, OCH₃)Presence of an indole N-H, four aromatic protons, and a methyl ester group. The lack of a proton signal around 6.5-7.0 ppm suggests substitution at the C3 position.[9][10]
¹³C NMR ~161 (C=O); 137-110 (6 Ar-C); ~128 (C2); ~52 (OCH₃); ~75 (C3-I)Confirms 10 unique carbons. The highly upfield aromatic carbon signal (~75 ppm) is characteristic of a carbon atom directly bonded to iodine, strongly suggesting the C3-I linkage.[11][12]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's composition.[13] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

TechniquePredicted m/z ValuesInferred Structural Information
HRMS (ESI+) [M+H]⁺ ≈ 301.9678Confirms the elemental formula C₁₀H₈INO₂. While it confirms the atoms present, it cannot distinguish between isomers (e.g., 3-iodo vs. 5-iodo).[14]
MS/MS Fragments at m/z ~271, ~174, ~146Suggests characteristic losses: loss of methoxy radical (-•OCH₃), loss of iodine radical (-•I), and loss of the entire carbomethoxy group (-•CO₂CH₃), respectively.[15][16]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[17]

TechniquePredicted Absorption Frequencies (cm⁻¹)Inferred Structural Information
FTIR ~3400 (N-H stretch); ~1710 (C=O stretch); ~1450 (Aromatic C=C stretch)Confirms the presence of the key functional groups: the indole N-H, the ester carbonyl, and the aromatic ring system.[18][19][20]

Part 3: The Synthesis: A Unified View

No single technique outside of X-ray crystallography provides a complete and unambiguous structural proof. Each method offers a different perspective, and their combined data build a compelling, self-validating case.

  • MS confirms the correct atoms are present.

  • IR confirms the correct functional groups are assembled.

  • NMR shows how these pieces are connected.

  • SC-XRD provides the definitive, high-resolution 3D structure, validating the hypothesis built by the other techniques.

The diagram below illustrates this logical hierarchy in structural validation.

validation_logic cluster_hypothesis Structural Hypothesis Generation cluster_proof Unambiguous Proof ms Mass Spectrometry (Correct Mass & Formula) nmr NMR Spectroscopy (Connectivity & Framework) ms->nmr Corroborate ir IR Spectroscopy (Correct Functional Groups) ir->nmr Corroborate xrd X-Ray Crystallography (Definitive 3D Structure) nmr->xrd Hypothesis for Validation

Caption: Logical flow of a comprehensive structural validation process.

References

A Comparative Analysis of the Biological Activity of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to a wide array of enzymes and receptors, making it a fertile ground for drug discovery.[1][2] Among the vast library of indole-based compounds, substituted indole-2-carboxylates and their carboxamide derivatives have emerged as a particularly versatile class, demonstrating a remarkable breadth of biological activities. These activities span antiviral, anticancer, antimicrobial, and anti-inflammatory applications, among others.[1][2][3]

This guide provides a comparative analysis of the biological activities of various substituted indole-2-carboxylates. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiate these findings. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Antiviral Activity: Targeting Viral Replication

Indole-2-carboxylate derivatives have shown significant promise as antiviral agents, with potent activity against a range of DNA and RNA viruses.[4][5] Much of this research has focused on the inhibition of critical viral enzymes, such as HIV-1 integrase, and interfering with the viral life cycle.[6][7]

Focus: HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[6][8] This process involves two key steps: 3'-processing and strand transfer. Integrase Strand Transfer Inhibitors (INSTIs) are a clinically effective class of antiretroviral drugs that block this process.[6][8][9] The active site of the integrase contains two critical Mg²⁺ ions, which are essential for its catalytic activity. A key mechanism for many INSTIs, including indole-2-carboxylate derivatives, is the chelation of these divalent metal ions, effectively disabling the enzyme.[8][9][10][11]

The core indole-2-carboxylic acid scaffold is adept at coordinating with the two Mg²⁺ ions within the integrase active site.[7][8][10] This interaction prevents the binding and processing of the viral DNA, thereby halting the integration step and impairing viral replication.[8][9]

cluster_Integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ vDNA Viral DNA Mg2 Mg²⁺ Indole Indole-2-Carboxylate (Chelating Scaffold) Indole->Mg1 Chelation Indole->Mg2 Chelation Blocked BLOCKED Integration Integration into Host Genome vDNA->Integration Strand Transfer Step Blocked->vDNA Inhibits

Caption: HIV-1 Integrase inhibition by indole-2-carboxylate scaffold.

Structural optimization of the indole-2-carboxylic acid scaffold has led to derivatives with significantly enhanced potency. Modifications at the C3 and C6 positions of the indole ring have proven particularly effective.

CompoundKey SubstitutionsIC₅₀ (µM)Reference(s)
Parent Cmpd 1 Unsubstituted Indole-2-carboxylic acid32.37[9]
17a C6-halogenated benzene3.11[8][10]
20a C3 long branch, C6 modifications0.13[6][7]
  • C6-Substitutions: The introduction of a halogenated benzene ring at the C6 position, as seen in compound 17a , leads to a marked increase in inhibitory activity. This is attributed to effective π-π stacking interactions with the viral DNA within the active site.[8][10][11]

  • C3-Substitutions: Adding a long branch at the C3 position of the indole core, as in compound 20a , significantly improves interaction with a hydrophobic cavity near the integrase active site, boosting inhibitory effect by several folds.[6][7]

  • Core Scaffold: The indole nucleus and the C2 carboxyl group are essential for chelating the Mg²⁺ ions and are fundamental to the inhibitory activity of this class of compounds.[6][7][8]

This protocol outlines the in vitro evaluation of compounds for their ability to inhibit the strand transfer step of HIV-1 integration.

  • Reagent Preparation:

    • Prepare a reaction buffer containing MOPS, DTT, and MnCl₂ or MgCl₂.

    • Dilute recombinant HIV-1 integrase enzyme to the desired concentration in the reaction buffer.

    • Prepare donor DNA (vDNA) and target DNA (tDNA), often labeled with biotin and a fluorophore (e.g., europium), respectively.

    • Prepare serial dilutions of the test compound (e.g., substituted indole-2-carboxylates) in DMSO, then dilute further in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the integrase enzyme to each well.

    • Add the serially diluted test compounds to the wells. Include positive controls (known INSTIs like Raltegravir) and negative controls (DMSO vehicle).

    • Incubate the plate to allow the compound to bind to the enzyme.

    • Add the donor DNA (vDNA) to all wells and incubate to allow for 3'-processing.

    • Add the target DNA (tDNA) to initiate the strand transfer reaction and incubate.

    • Stop the reaction by adding EDTA.

  • Data Acquisition and Analysis:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA complexes.

    • After washing, measure the fluorescence to quantify the amount of integrated product.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: Pro-Apoptotic and Antiproliferative Effects

The indole-2-carboxylate scaffold is also a cornerstone in the development of novel anticancer agents. Derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancers.[12] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis through various signaling pathways.[12][13]

Focus: Multi-Targeted Kinase Inhibition and Pathway Modulation

Recent studies have identified indole-2-carboxamides as potent dual inhibitors of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[13] Others have been shown to suppress the pro-survival Akt/mTOR/NF-κB signaling pathway, which is often dysregulated in aggressive cancers like triple-negative breast cancer (TNBC).[14]

CompoundKey Substitutions/FeaturesTarget Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference(s)
6e Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateA549, HepG2, MCF-73.78 - 10.12Increased ROS generation, PARP cleavage[12]
9l Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateA549, HepG2, MCF-76.25 - 24.08Increased ROS generation, PARP cleavage[12]
5e 2-methylpyrrolidin-1-yl phenethyl carboxamideMCF-70.80Dual EGFR/CDK2 inhibitor, Apoptosis induction[13]
8f N-(homopiperonyl)-indoleamideKNS42 (Glioma)3.65Cytotoxic and antiproliferative[15]
LG25 Indole-2-carboxamide derivativeTNBC cellsDose-dependentSuppression of Akt/mTOR/NF-κB signaling[14]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its downstream effector, NF-κB, is a transcription factor that further drives pro-survival gene expression. In many cancers, this pathway is hyperactive. Compounds like LG25 exert their anticancer effect by inhibiting Akt and mTOR phosphorylation, which in turn prevents the nuclear translocation of NF-κB, leading to cell cycle arrest and apoptosis.[14]

cluster_nuc Inside Nucleus Akt Akt mTOR mTOR Akt->mTOR IKK IKK mTOR->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB Genes Pro-Survival Genes (e.g., Bcl-2) NFkB_nuc->Genes activates Apoptosis Apoptosis Genes->Apoptosis inhibition of LG25 Indole-2-Carboxylate (LG25) Block->Akt inhibits phosphorylation Block->mTOR inhibits phosphorylation

Caption: Suppression of the Akt/mTOR/NF-κB pathway by Indole-2-Carboxylates.

This protocol describes a common synthetic route involving Fischer indole synthesis followed by amide coupling.[13][16]

  • Step 1: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

    • To a solution of an appropriate arylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add ethyl pyruvate.

    • Add an acid catalyst, such as p-toluenesulfonic acid (pTsOH).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and reduce the volume in vacuo. The product, an ethyl indole-2-carboxylate derivative, will often precipitate and can be collected by filtration.

  • Step 2: Saponification to Indole-2-carboxylic Acid

    • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (NaOH).

    • Heat the mixture at reflux for 1-2 hours to hydrolyze the ester.

    • After cooling, acidify the solution with dilute HCl to precipitate the carboxylic acid.

    • Collect the solid indole-2-carboxylic acid by filtration and wash with water.

  • Step 3: Amide Coupling

    • Dissolve the indole-2-carboxylic acid from Step 2 in a dry aprotic solvent like dichloromethane (DCM) or DMF.

    • Add a coupling agent (e.g., EDC·HCl, BOP) and an activator (e.g., HOBt).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA).

    • Add the desired commercially available amine and stir the reaction at room temperature overnight.

    • Work up the reaction by washing with aqueous solutions to remove reagents and byproducts.

    • Purify the final indole-2-carboxamide product by column chromatography or recrystallization.

Antimicrobial Activity: A Broad-Spectrum Approach

The chemical diversity of substituted indole-2-carboxylates also translates to a wide range of antimicrobial activities, including antibacterial, antifungal, and potent anti-mycobacterial effects.[16][17][18]

Focus: Anti-Mycobacterial Action via MmpL3 Inhibition

Nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (M. tb) pose significant global health threats. A promising target for new anti-mycobacterial drugs is the MmpL3 transporter, which is essential for transporting mycolic acids to the mycobacterial cell envelope, a key component of their protective outer layer.[16][19] Indole-2-carboxamides have been identified as potent inhibitors of MmpL3.[16][20]

CompoundKey SubstitutionsTarget OrganismMIC (µM)Selectivity Index (SI)Reference(s)
8g Adamantyl group on carboxamideM. tb H37Rv0.32128[19][20]
8f N-(homopiperonyl)-indoleamideM. tb H37Rv0.62>64[20]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Middlebrook 7H9 for mycobacteria).

    • Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well of the plate with the microbial suspension.

    • Include a positive control (media with inoculum, no drug) and a negative control (media only).

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 5-7 days for M. tb).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth). An indicator dye like resazurin may be added to aid in visualization (blue/non-fluorescent = no growth; pink/fluorescent = growth).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The synthesis of diverse indole-2-carboxamides for screening follows a logical and adaptable workflow, enabling the creation of large compound libraries for SAR studies.

Start Arylhydrazine + Ethyl Pyruvate Step1 Fischer Indole Synthesis Start->Step1 Intermediate1 Ethyl Indole-2-carboxylate Step1->Intermediate1 Step2 Saponification (NaOH) Intermediate1->Step2 Intermediate2 Indole-2-carboxylic Acid (Core Scaffold) Step2->Intermediate2 Step3 Amide Coupling (EDC, HOBt) Intermediate2->Step3 Final Substituted Indole-2-carboxamide Library Step3->Final Amine Diverse Amine Library Amine->Step3

Caption: General workflow for synthesizing a library of indole-2-carboxamides.

Conclusion and Future Outlook

Substituted indole-2-carboxylates represent a highly versatile and privileged chemical scaffold with a vast therapeutic potential. The ability to systematically modify the core structure at various positions allows for the fine-tuning of biological activity, leading to the development of potent and selective agents against a wide range of diseases. The research highlighted in this guide demonstrates the success of this scaffold in generating lead compounds for antiviral (HIV), anticancer, and antimicrobial therapies.

The causality behind experimental choices is clear: initial hits from screening are systematically optimized based on SAR data and mechanistic understanding, such as enhancing hydrophobic interactions or improving metal chelation. The protocols described are robust and form the basis of modern medicinal chemistry campaigns. Future work will undoubtedly focus on further optimizing these scaffolds to improve pharmacokinetic properties, reduce off-target effects, and overcome drug resistance, solidifying the role of indole-2-carboxylates in the future of medicine.

References

A Comparative Guide to the Synthesis of Methyl 3-iodo-1H-indole-2-carboxylate: Alternative Precursors and Iodinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the synthesis of functionalized indole scaffolds is of paramount importance. Methyl 3-iodo-1H-indole-2-carboxylate is a key intermediate, providing a versatile handle for the introduction of molecular diversity through cross-coupling reactions. This guide offers an in-depth technical comparison of synthetic routes to this valuable compound, focusing on alternative precursors and a critical evaluation of common iodinating agents. We will delve into the mechanistic rationale behind these methods, presenting supporting experimental data to inform your synthetic strategy.

The Conventional Approach: Direct Iodination of Methyl 1H-indole-2-carboxylate

The most direct and widely utilized precursor for the synthesis of this compound is methyl 1H-indole-2-carboxylate itself. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site. The synthesis, therefore, hinges on the selection of an appropriate electrophilic iodine source.

dot graph "Synthetic_Pathway_1" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Precursor [label="Methyl 1H-indole-2-carboxylate"]; Reagent [label="Electrophilic\nIodinating Agent", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound"];

Precursor -> Product [label="Iodination"]; Reagent -> Product; } Direct iodination of the primary precursor.

This section will compare the performance of three commonly employed iodinating agents for this transformation: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄).

N-Iodosuccinimide (NIS): The Mild and Selective Workhorse

N-Iodosuccinimide is a crystalline, stable, and easy-to-handle reagent, making it a popular choice for electrophilic iodination. Its reactivity is generally mild, which often translates to higher selectivity and tolerance for sensitive functional groups.

Reaction Mechanism: The iodination with NIS proceeds through an electrophilic aromatic substitution mechanism. The reaction is often catalyzed by an acid, which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.

Experimental Protocol:

  • To a solution of methyl 1H-indole-2-carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) at 0 °C, add N-iodosuccinimide (1.1 equiv.).

  • If required, add a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoroacetic acid).[1]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Performance Data:

ParameterValueReference
Yield Typically >90%[2]
Reaction Time 1-4 hours[2]
Temperature 0 °C to room temperature[1]
Key Byproduct Succinimide[3]

Advantages:

  • High yields and selectivity for the C3 position.

  • Mild reaction conditions, compatible with a wide range of functional groups.

  • The primary byproduct, succinimide, is water-soluble, facilitating purification.[3]

  • Safer to handle compared to more corrosive reagents.

Disadvantages:

  • Higher cost compared to molecular iodine or iodine monochloride.

  • May require an acid catalyst for less reactive substrates.

Iodine Monochloride (ICl): The Potent and Economical Choice

Iodine monochloride is a highly reactive and cost-effective iodinating agent.[4] Its potent electrophilicity allows for rapid reactions, often without the need for a catalyst.

Reaction Mechanism: ICl is a polarized interhalogen compound (I⁺Cl⁻), making the iodine atom highly electrophilic. It readily attacks the electron-rich C3 position of the indole ring.

Experimental Protocol:

  • Dissolve methyl 1H-indole-2-carboxylate (1.0 equiv.) in a solvent like dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C.

  • Add a solution of iodine monochloride (1.0 M in a suitable solvent) dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically very fast.

  • Quench with aqueous sodium thiosulfate.

  • Work up the reaction mixture by extraction and purify the product.

Performance Data:

ParameterValueReference
Yield Generally high, often >90%[5]
Reaction Time Typically < 1 hour[5]
Temperature 0 °C[6]
Key Byproduct HCl[3]

Advantages:

  • High reactivity and rapid reaction rates.

  • Cost-effective.

  • Often does not require a catalyst.

Disadvantages:

  • Highly corrosive and moisture-sensitive, requiring careful handling.[7]

  • Lower selectivity compared to NIS, potentially leading to over-iodination or side reactions with sensitive substrates.

  • The generation of HCl as a byproduct may not be suitable for acid-sensitive substrates.[3]

Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄): The Mild and Versatile Reagent

Bis(pyridine)iodonium tetrafluoroborate, also known as Barluenga's reagent, is a stable, solid iodinating agent that offers a good balance of reactivity and mildness.[8][9]

Reaction Mechanism: IPy₂BF₄ acts as an electrophilic iodine source, delivering I⁺ to the indole ring. The reaction is often mediated by an acid.

Experimental Protocol:

  • To a solution of methyl 1H-indole-2-carboxylate (1.0 equiv.) in dichloromethane (DCM), add bis(pyridine)iodonium tetrafluoroborate (1.1 equiv.).

  • Add a catalytic amount of an acid, such as HBF₄.[10]

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate.

  • Extract the product, dry the organic layer, and purify.

Performance Data:

ParameterValueReference
Yield High, often >90%[10]
Reaction Time 1-6 hours[10]
Temperature Room temperature[10]
Key Byproducts Pyridine, HBF₄[8]

Advantages:

  • Mild reaction conditions.

  • High yields and good selectivity.

  • The reagent is a stable solid and relatively easy to handle.[8]

Disadvantages:

  • Significantly more expensive than NIS and ICl.[11]

  • The preparation of the reagent itself can be a multi-step process.[8]

An Alternative Precursor: Indole-2-carboxylic Acid via Iodinative Decarboxylation

An alternative and intriguing approach to 3-iodoindoles involves the use of indole-2-carboxylic acids as precursors. This method proceeds via an iodinative decarboxylation, offering a different synthetic strategy that can be advantageous in certain contexts.[12][13]

dot graph "Synthetic_Pathway_2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Precursor [label="Indole-2-carboxylic Acid"]; Reagent1 [label="Iodine (I₂)", shape=ellipse, fillcolor="#FFFFFF"]; Reagent2 [label="Base (e.g., NaHCO₃)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="3-Iodo-1H-indole"];

Precursor -> Product [label="Iodinative\nDecarboxylation"]; Reagent1 -> Product; Reagent2 -> Product; } Iodinative decarboxylation of indole-2-carboxylic acid.

While this method directly yields a 3-iodoindole, subsequent esterification would be required to obtain the target this compound. However, the direct formation of the C-I bond at the 3-position with concurrent removal of the C2-carboxyl group is a noteworthy transformation.

Reaction Mechanism: The proposed mechanism involves an initial iodination at the C3 position, followed by an electrophilic attack of iodine at the C2 position. The resulting intermediate is stabilized by an electron-donating group on the indole ring, leading to decarboxylation.[13]

Experimental Protocol (for 2,3-diiodoindoles from indole-2-carboxylic acids):

  • To a stirred solution of the indole-2-carboxylic acid (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a mixture of chloroform and water, add iodine (2.0 equiv.).

  • Heat the reaction mixture at 70 °C for several hours.

  • Monitor the reaction by TLC.

  • After cooling, work up the reaction by extraction and purify the product.

Performance Data (for the formation of 2,3-diiodoindoles):

ParameterValueReference
Yield Moderate to good (e.g., 77% for a specific derivative)[13]
Reaction Time 4 hours[13]
Temperature 70 °C[13]
Key Reagents Iodine, Sodium Bicarbonate[13]

Advantages:

  • Utilizes a different and readily available precursor.

  • Offers a unique synthetic route to 3-iodoindoles.

Disadvantages:

  • The reported procedures often lead to di-iodinated products.[12]

  • Requires an additional esterification step to obtain the target molecule.

  • The reaction conditions are harsher (higher temperature) compared to direct iodination methods.

Conclusion and Recommendations

The choice of precursor and synthetic route for preparing this compound depends on several factors, including the scale of the synthesis, cost considerations, the presence of other functional groups in the molecule, and safety requirements.

  • For general laboratory-scale synthesis where mild conditions and high selectivity are paramount, N-Iodosuccinimide (NIS) is the recommended reagent for the direct iodination of methyl 1H-indole-2-carboxylate. Its ease of handling and the straightforward purification of the product make it a reliable and efficient choice.

  • For large-scale synthesis where cost is a major driver, Iodine Monochloride (ICl) presents a viable and economical option. However, its corrosive nature and lower selectivity demand careful control of reaction conditions and may not be suitable for complex or sensitive substrates.

  • Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄) offers a mild and effective alternative, particularly when other methods fail or when extreme mildness is required. Its high cost, however, limits its application in routine synthesis.

  • The iodinative decarboxylation of indole-2-carboxylic acid represents a creative alternative, though it is less direct for the synthesis of the target ester. This route may be considered for specific applications where the indole-2-carboxylic acid is a more accessible starting material or when exploring diverse synthetic pathways.

Ultimately, the optimal synthetic strategy will be dictated by a careful evaluation of the specific requirements of the research or development project. This guide provides the necessary comparative data to enable an informed and strategic decision.

References

spectroscopic comparison of N-alkylated vs. N-unsubstituted 3-iodoindoles

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Spectroscopic Differentiation of N-Alkylated and N-Unsubstituted 3-Iodoindoles

For researchers and professionals in drug development and organic synthesis, the 3-iodoindole scaffold is a cornerstone for building molecular complexity. The substitution pattern on the indole nitrogen—whether it bears a proton (N-unsubstituted) or an alkyl group (N-alkylated)—profoundly influences the molecule's chemical reactivity, physical properties, and biological activity. Consequently, unambiguous characterization of the N-substitution state is a critical step in any synthetic campaign.

This guide provides an in-depth comparative analysis of N-alkylated versus N-unsubstituted 3-iodoindoles using fundamental spectroscopic techniques. We move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights to ensure confident structural elucidation.

The spectroscopic differences are best understood in the context of how these molecules are made. N-unsubstituted 3-iodoindoles are typically formed via direct iodination of an indole precursor. In contrast, N-alkylated variants are often synthesized through a multi-step sequence, such as a Sonogashira coupling followed by an electrophilic iodocyclization, or by direct alkylation of the N-H indole. A common four-component synthesis, for instance, involves the reaction of ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides, providing a direct route to N-alkylated 3-iodoindoles. Understanding the final alkylation step in these syntheses underscores the importance of the spectroscopic verification detailed below.

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Methyl 3-Iodo-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling methyl 3-iodo-1H-indole-2-carboxylate. By moving beyond a simple checklist and explaining the "why" behind each precaution, we aim to build a deeper, more intuitive culture of safety in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general hazards associated with iodo-organic compounds, indole derivatives, and established principles of laboratory safety.[1] Researchers must always perform a thorough, substance-specific risk assessment before handling any chemical and consult any available supplier-specific information.

Understanding the Risks: A Proactive Approach to Safety

This compound, while a valuable research compound, presents a profile of potential hazards that demand respect and careful management. Organic iodides can be potent alkylating agents, and indole-containing molecules can have diverse biological activities.[2] Therefore, it is prudent to assume the compound may be toxic if inhaled, ingested, or absorbed through the skin.[2][3] Potential hazards include skin and eye irritation, respiratory tract irritation, and unknown long-term effects.[4][5]

Your First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles with side shields, and a face shield.[1]Chemical-resistant gloves (e.g., Nitrile), lab coat, and closed-toe shoes.[1][6]Required if ventilation is inadequate; use a NIOSH-certified respirator with an organic vapor cartridge.[1][2]
Routine Handling in a Fume Hood Safety goggles.[7]Chemical-resistant gloves and a lab coat.[1]Not generally required if work is conducted in a certified chemical fume hood.
Handling Spills Chemical splash goggles and a face shield.[1]Heavy-duty chemical-resistant gloves, chemical-resistant suit or apron, and boots.[1]A NIOSH-certified respirator with an organic vapor cartridge is necessary.[1]

The Rationale Behind the Gear:

  • Eye and Face Protection: The risk of splashes when handling solids or solutions necessitates robust eye and face protection to prevent severe irritation or damage.[2]

  • Skin Protection: Double-gloving may be advisable for prolonged handling, as many organic compounds can penetrate standard laboratory gloves over time. A lab coat protects against incidental contact.[2]

  • Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection is a critical secondary defense, especially when weighing fine powders that can become airborne.[1][2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Functionality prep_emergency_equip Locate Emergency Equipment prep_fume_hood->prep_emergency_equip prep_sds Review Safety Data (or Analogous) prep_emergency_equip->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Conduct Experiment in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe_removal Properly Remove PPE cleanup_dispose->cleanup_ppe_removal cleanup_wash Wash Hands Thoroughly cleanup_ppe_removal->cleanup_wash

Figure 1. Standard workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]

    • Review all available safety information and have a clear, written experimental protocol.[6][8]

    • Don the appropriate PPE as detailed in the table above.[1][6]

  • Handling:

    • When weighing the solid, do so in the fume hood to avoid inhalation of any dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[4]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills, and if you are trained to do so, use a spill kit appropriate for hazardous organic solids.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Solid Waste: All disposable labware (gloves, weigh boats, pipette tips, etc.) that has come into contact with the compound should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound, as well as any solvents used for rinsing glassware, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Container Management:

    • Use only approved, chemically resistant containers for hazardous waste.

    • Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[6] Never pour chemical waste down the drain.[6]

Decontamination: Neutralizing the Hazard

Thorough decontamination of all surfaces, glassware, and equipment is essential after handling this compound.

  • Glassware: Rinse glassware multiple times with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. Follow with a standard wash with soap and water.

  • Surfaces: Wipe down all surfaces within the fume hood and any other potentially contaminated areas with a suitable solvent and then with soap and water.

  • Iodine-Specific Decontamination: For visible iodine stains, a solution of sodium thiosulfate can be effective at neutralizing the iodine. However, all rinsate should still be collected as hazardous waste.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-iodo-1H-indole-2-carboxylate
Reactant of Route 2
methyl 3-iodo-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.